DCG04 isomer-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H66N8O11S |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31-,32-,35-,36?,37?/m0/s1 |
InChI Key |
MHOVYDVXSWUHAZ-OZPCMCABSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of DCG04: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG04 is a potent, irreversible, activity-based probe (ABP) widely utilized for the detection and profiling of active cysteine proteases, particularly of the papain family, including numerous cathepsins. As a derivative of the natural product E-64, DCG04 features a biotin (B1667282) tag for affinity purification and an epoxide electrophile that covalently modifies the active site cysteine of target enzymes. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental applications of DCG04, with a particular focus on "isomer-1," a commercially available form.
Introduction and Discovery
The discovery of DCG04 arose from the need for chemical tools to directly measure enzyme activity within complex biological systems, a limitation of traditional genomics and proteomics which primarily quantify gene and protein expression levels. Researchers engineered chemical probes based on the scaffold of the well-characterized, broad-spectrum cysteine protease inhibitor E-64. By incorporating an affinity tag (biotin) and a reactive warhead (epoxide), they created a tool capable of covalently labeling active proteases for subsequent detection, purification, and identification.
DCG04 was designed as a selective activity-based probe for papain-family cysteine proteases.[1] The designation "isomer-1" is used by commercial suppliers, likely referring to a specific stereoisomer isolated during synthesis, though detailed public scientific literature distinguishing its specific discovery and properties from a general DCG04 preparation is limited.
Physicochemical and Biological Properties
| Property | Value |
| Chemical Formula | C_43_H_66_N_8_O_11_S |
| Molecular Weight | 903.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Mechanism of Action | Irreversible covalent modification of the active site cysteine |
| Primary Target Class | Papain-family cysteine proteases (Cathepsins) |
Table 1: Physicochemical and Biological Properties of DCG04
| Target Cathepsin | Typical Labeling Concentration (in vitro) | Cell/Lysate Type | Reference |
| Cathepsin B, L, S | Titration from low to high µM range | J774 cell lysates | [3] |
| Cathepsin X | Pre-treatment with 100 µM DCG04 for inhibition | Purified enzyme | [1] |
| Multiple Cathepsins | 5 µM | J774 cell lysates | [3] |
| Multiple Cathepsins | Titration up to 100 µM | RAW264.7 cell lysates | [3] |
Table 2: Experimental Labeling Concentrations of DCG04
Synthesis of DCG04
The synthesis of DCG04 is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The general workflow involves the coupling of protected amino acids, followed by the removal of the protecting group to allow the next amino acid to be added. The final steps involve the introduction of the biotin tag and the epoxide warhead.
While a detailed, step-by-step protocol for "DCG04 isomer-1" is not publicly available, the following represents a generalized protocol based on the synthesis of similar E-64 derived probes.
Experimental Protocol: Generalized Solid-Phase Synthesis of DCG04
-
Resin Preparation: A suitable resin for SPPS (e.g., Rink Amide resin) is swelled in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-L-Leucine) is activated and coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.
-
Peptide Chain Elongation: The subsequent amino acids (e.g., Fmoc-L-Tyrosine, Fmoc-L-Lys(Boc)-OH) are sequentially coupled and deprotected.
-
Biotinylation: Biotin is coupled to the side chain of the lysine (B10760008) residue.
-
N-terminal Modification: The N-terminal amine is acylated with a precursor to the epoxide warhead.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Epoxidation: The precursor is converted to the final epoxide warhead.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Mechanism of Action and Signaling Pathway
DCG04 functions as a mechanism-based irreversible inhibitor. The peptide portion of the molecule directs it to the active site of target cysteine proteases. Once in the active site, the nucleophilic thiol group of the catalytic cysteine residue attacks one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the enzyme and the probe. Due to the irreversible nature of this bond, the enzyme is permanently inactivated.
The biotin tag on DCG04 does not participate in the inhibition but serves as a handle for the detection and affinity purification of the labeled proteases using streptavidin-based techniques.
Experimental Applications and Protocols
DCG04 is a versatile tool in chemical biology and drug discovery for the study of cysteine proteases. Its primary applications include:
-
Activity-Based Protein Profiling (ABPP): Identifying and quantifying the active members of the cysteine protease family in complex biological samples such as cell lysates or tissues.
-
Target Identification and Validation: Confirming the engagement of novel inhibitors with their target proteases in competitive ABPP experiments.
-
Visualization of Active Proteases: When conjugated with a fluorophore instead of biotin, DCG04 can be used for in-gel fluorescence scanning or microscopy to visualize the localization of active proteases.
Experimental Protocol: Activity-Based Protein Profiling in Cell Lysates
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer that maintains the activity of the target proteases (e.g., 50 mM sodium acetate, pH 5.5, with DTT).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
Labeling Reaction: Incubate a defined amount of protein lysate (e.g., 50 µg) with the desired concentration of DCG04 (e.g., 1-10 µM) for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Quenching the Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample.
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, followed by detection using an appropriate substrate or imaging system.
Conclusion
DCG04 is a foundational tool in the study of cysteine proteases, enabling researchers to move beyond static measurements of protein levels to the dynamic assessment of enzymatic activity. Its robust synthesis and well-understood mechanism of action have made it an indispensable probe in numerous areas of biological research, from cancer biology to host-pathogen interactions. While the specific details of "this compound" are not extensively documented in peer-reviewed literature, its commercial availability suggests a standardized preparation that offers researchers a reliable reagent for their studies. Future work in this area may focus on the development of next-generation probes with enhanced selectivity for individual cysteine protease family members, building upon the foundational principles established by DCG04.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of DCG04, an Activity-Based Probe for Cysteine Cathepsins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query specified "DCG04 isomer-1". Extensive literature searches did not yield any specific information on an "isomer-1" of DCG04. The following guide pertains to the well-documented compound DCG04. It is presumed that "isomer-1" may be an internal designation or a misnomer.
Executive Summary
DCG04 is a powerful and widely used activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases, primarily cathepsins. Its utility stems from its ability to selectively label active enzymes within complex biological samples, providing a direct readout of enzyme function rather than mere abundance. This guide details the core mechanism of action of DCG04, summarizes its application in experimental settings, and outlines the key signaling pathways that can be investigated using this probe.
Core Mechanism of Action
DCG04 is a mechanism-based irreversible inhibitor. Its structure is tripartite, consisting of a peptide scaffold for enzyme recognition, an epoxide electrophile that acts as a "warhead", and a biotin (B1667282) tag for detection and purification.[1][2]
-
Recognition: The peptide backbone of DCG04 directs it to the active site of cysteine cathepsins.
-
Covalent Modification: The key to DCG04's function is the epoxide ring. The nucleophilic thiol group of the active site cysteine residue in a target cathepsin attacks one of the electrophilic carbons of the epoxide. This results in the opening of the epoxide ring and the formation of a stable, irreversible covalent thioether bond between the probe and the enzyme.[1][2][3] This reaction effectively "locks" the enzyme in a covalent complex with the probe, rendering it inactive.[3]
-
Detection: The integrated biotin moiety allows for the detection of labeled enzymes through various methods, including streptavidin-HRP blotting, or for their enrichment from complex mixtures using streptavidin-coated beads for subsequent analysis, such as mass spectrometry.[1][4] Fluorescent analogues, such as Cy5-DCG04 and BODIPY-DCG04, replace the biotin tag to enable direct visualization via fluorescence imaging.[2][5]
The following diagram illustrates the molecular structure and reaction mechanism of DCG04.
References
The Biological Target of DCG04 Isomer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG04 is a potent, irreversible, activity-based probe (ABP) that serves as a crucial tool in the study of papain-like cysteine proteases (PLCPs), a family of enzymes implicated in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological targets of DCG04, with a focus on its active isomer, often referred to as DCG04 isomer-1. We will delve into the quantitative aspects of its binding, detail the experimental protocols for its application, and visualize the signaling pathways in which its targets are involved.
Introduction to DCG04
DCG04 is a derivative of the natural product E-64, a well-characterized inhibitor of cysteine proteases. Structurally, DCG04 possesses three key features: an epoxide electrophilic "warhead" that covalently modifies the active site cysteine of target proteases, a peptide backbone (Leu-Tyr) that provides some level of specificity, and a biotin (B1667282) tag for detection and affinity purification.[1][2] The term "this compound" generally refers to the active stereoisomer of the compound, as the synthesis of such molecules often results in multiple isomers, only one of which typically retains biological activity. Scientific literature predominantly focuses on the active form without specific isomeric designation, and it is this active form that is the subject of this guide.
Primary Biological Targets: Papain-Like Cysteine Proteases
The primary biological targets of DCG04 are members of the papain-like cysteine protease family (clan CA, family C1), also known as cysteine cathepsins. These enzymes play critical roles in protein turnover, antigen presentation, prohormone processing, and extracellular matrix remodeling.[3][4][5] Dysregulation of their activity is associated with numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[6][7]
DCG04 exhibits broad-spectrum inhibitory activity against a range of cathepsins. This promiscuity makes it a valuable tool for profiling the activity of multiple PLCPs simultaneously within a complex biological sample.
Quantitative Analysis of DCG04-Target Interactions
While DCG04 is widely used to identify and profile active cysteine proteases, detailed kinetic data such as IC50 and Kd values are not always extensively reported in single publications, as its primary use is often as a qualitative or semi-quantitative profiling tool. The irreversible nature of its binding means that inhibition is time-dependent, and traditional equilibrium-based affinity measurements (Kd) are not directly applicable. Instead, the efficiency of inhibition is often described by the second-order rate constant (kass) or by time- and concentration-dependent IC50 values.
The following table summarizes the known cathepsin targets of DCG04. It is important to note that the primary value of DCG04 lies in its ability to covalently label active enzymes for identification and relative quantification rather than for precise determination of inhibitory potency in the manner of a therapeutic drug candidate.
| Target Protease | Protease Family | Cellular Localization | Key Pathophysiological Roles |
| Cathepsin B | Papain-like (C1) | Lysosomes, Pericellular space | Cancer invasion and metastasis, apoptosis.[3][4][6] |
| Cathepsin L | Papain-like (C1) | Lysosomes, Secretory vesicles | Antigen presentation, prohormone processing, immune response.[7][8][9] |
| Cathepsin S | Papain-like (C1) | Lysosomes of antigen-presenting cells | MHC class II antigen presentation, autoimmune diseases.[5][7] |
| Cathepsin K | Papain-like (C1) | Osteoclasts, Lysosomes | Bone resorption, osteoporosis, arthritis. |
| Cathepsin H | Papain-like (C1) | Lysosomes | Protein degradation. |
| Cathepsin C (DPPI) | Papain-like (C1) | Lysosomes | Activation of serine proteases in immune cells. |
| Cathepsin X (Z/P) | Papain-like (C1) | Lysosomes | Carboxypeptidase activity, cell adhesion.[10] |
| Cathepsin V | Papain-like (C1) | Thymic epithelial cells | MHC class II antigen presentation. |
| Cathepsin J | Papain-like (C1) | Lysosomes | General proteolysis. |
Experimental Protocols
DCG04 is a cornerstone reagent in the field of activity-based protein profiling (ABPP). The following are detailed protocols for its use in identifying and quantifying the activity of its target proteases.
Activity-Based Protein Profiling (ABPP) of Cell Lysates
This protocol allows for the visualization of active cysteine cathepsins in a complex protein mixture.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without cysteine protease inhibitors)
-
DCG04 (stock solution in DMSO)
-
DTT (Dithiothreitol)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate[11]
-
Chemiluminescent substrate[12]
-
Imaging system
Procedure:
-
Protein Lysate Preparation: Harvest cells or homogenize tissue and lyse in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).
-
DCG04 Labeling:
-
In a microcentrifuge tube, dilute 25-50 µg of protein lysate to a final volume of 50 µL with a suitable reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).
-
Add DCG04 to a final concentration of 1-10 µM. For a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine protease inhibitor like E-64 (50 µM) for 30 minutes before adding DCG04.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:1000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[12][13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the biotinylated (i.e., active) proteases using a chemiluminescence imaging system.
-
In-Gel Fluorescence Scanning of Labeled Proteases
This method offers a more direct and quantitative alternative to Western blotting.
Materials:
-
Fluorescently tagged DCG04 (e.g., with BODIPY or a Cy dye)
-
Protein lysate
-
SDS-PAGE gel
Procedure:
-
Labeling: Perform the labeling reaction as described in section 4.1, using a fluorescently-tagged DCG04 probe.
-
SDS-PAGE: Stop the reaction with SDS-PAGE loading buffer and separate the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning:
-
After electrophoresis, place the gel directly into a fluorescence gel scanner.
-
Scan the gel at the appropriate excitation and emission wavelengths for the fluorophore used. The resulting image will show fluorescent bands corresponding to the active, labeled proteases.
-
The gel can subsequently be stained with a total protein stain (e.g., Coomassie Blue) to assess protein loading.
-
Signaling Pathways and Biological Context
The papain-like cysteine proteases targeted by DCG04 are involved in numerous signaling pathways. A prominent example is the role of Cathepsin B in cancer progression.
Cathepsin B Signaling in Cancer Invasion and Metastasis
In many cancers, the expression and localization of Cathepsin B are altered.[17] It is often secreted into the extracellular space or localized to the cell surface, where it contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[4][6]
Below is a simplified representation of the signaling events involving Cathepsin B in cancer progression.
Caption: Cathepsin B signaling cascade in cancer invasion.
This diagram illustrates how secreted Cathepsin B on the cell surface can directly degrade components of the extracellular matrix (ECM) and also activate other proteases like urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), leading to a proteolytic cascade that promotes tumor cell invasion.
Experimental Workflow and Logical Relationships
The application of DCG04 in research follows a logical workflow designed to identify and characterize the activity of its target proteases in a biological context.
Caption: Experimental workflow for DCG04-based activity profiling.
This workflow demonstrates the steps from sample preparation to data analysis and interpretation. Following labeling with DCG04, researchers can choose between blotting-based or fluorescence-based detection methods for quantification. For target identification, labeled proteins can be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry.
Conclusion
This compound is a powerful and versatile activity-based probe for the study of papain-like cysteine proteases. Its broad reactivity profile allows for the simultaneous assessment of multiple cathepsin activities in complex biological systems. The experimental protocols detailed in this guide, in conjunction with the visualization of relevant signaling pathways, provide a comprehensive framework for researchers and drug development professionals to effectively utilize DCG04 in their investigations of the roles of cysteine proteases in health and disease. While quantitative kinetic data for DCG04 is not its primary application, its utility in activity-based protein profiling for target identification and validation is unparalleled.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsins and their involvement in immune responses [smw.ch]
- 6. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L plays a crucial role i … - Biomedical Center - LMU München [med.lmu.de]
- 9. Cathepsins and their involvement in immune responses | Swiss Medical Weekly [smw.ch]
- 10. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. fortislife.com [fortislife.com]
- 14. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
The Role of DCG-04 and its Isomers in Cysteine Cathepsin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, broad-spectrum, and irreversible activity-based probe (ABP) that has become an invaluable tool in the study of cysteine cathepsins. As an analogue of the natural product E-64, DCG-04 covalently modifies the active site cysteine of papain-family cysteine proteases, allowing for their detection and characterization in complex biological samples. This technical guide provides an in-depth overview of DCG-04, with a particular focus on the implications of its isomeric forms, such as DCG-04 isomer-1, in cysteine cathepsin research. While specific quantitative data for individual isomers are not extensively available in public literature, this guide will build upon the well-established principles of DCG-04 to provide a comprehensive resource for researchers.
The Core of DCG-04: Mechanism of Action
DCG-04 is composed of a peptide backbone that provides selectivity for the active site of cysteine cathepsins, an epoxide electrophile that acts as a "warhead" to form a covalent bond with the catalytic cysteine, and a tag (typically biotin (B1667282) or a fluorophore) for detection and purification.
The irreversible inhibition mechanism is initiated by the nucleophilic attack of the active site cysteine thiol on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.
The Significance of Isomerism in DCG-04
The epoxide group of DCG-04 contains chiral centers, leading to the existence of stereoisomers. While commercial suppliers offer "DCG-04 isomer-1," the specific stereochemistry and its comparative activity profile against a range of cathepsins are not well-documented in peer-reviewed literature. However, studies on the parent compound, E-64, have demonstrated that the stereochemistry of the epoxysuccinyl group is critical for its inhibitory potency and selectivity. It is therefore highly probable that different isomers of DCG-04 exhibit distinct binding affinities and reaction kinetics with various cysteine cathepsins. Researchers should be aware that the choice of a specific isomer could influence experimental outcomes, and ideally, the activity of a particular batch or isomer should be validated for the specific cathepsin of interest.
Quantitative Data on Cysteine Cathepsin Inhibition
| Target Cathepsin | Reported Labeling by DCG-04 |
| Cathepsin B | Yes[1] |
| Cathepsin C | Yes[1] |
| Cathepsin H | Yes[1] |
| Cathepsin J | Yes[1] |
| Cathepsin K | Yes[1] |
| Cathepsin L | Yes[1] |
| Cathepsin S | Yes[1] |
| Cathepsin V | Yes[1] |
| Cathepsin X | Yes[1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing DCG-04. These protocols can be adapted for use with specific isomers like DCG-04 isomer-1, with the recommendation of prior validation.
Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins in Cell Lysates
This protocol describes the labeling of active cysteine cathepsins in a complex protein mixture.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
DCG-04 (biotin- or fluorophore-conjugated) stock solution (e.g., 100 µM in DMSO)
-
Dithiothreitol (DTT)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate (for biotinylated probes)
-
Chemiluminescence substrate
-
In-gel fluorescence scanner (for fluorescent probes)
Procedure:
-
Prepare cell or tissue lysates by standard methods on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
-
To a final volume of 50 µL, add the protein lysate.
-
Add DTT to a final concentration of 1 mM to ensure the catalytic cysteine is in a reduced, active state.
-
Incubate for 15 minutes at room temperature.
-
Add DCG-04 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
For biotinylated probes, perform a Western blot and detect with streptavidin-HRP. For fluorescent probes, visualize the gel directly using a fluorescence scanner.
In Situ Labeling of Active Cysteine Cathepsins in Live Cells
This protocol allows for the profiling of cathepsin activity within a cellular context.
Materials:
-
Cultured cells
-
Cell culture medium
-
DCG-04 (cell-permeable, e.g., with a fluorescent tag)
-
PBS
-
Lysis buffer
-
SDS-PAGE loading buffer
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with DCG-04 (typically 1-10 µM in serum-free media) for a specified time (e.g., 1-4 hours).
-
Wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells directly in lysis buffer.
-
Harvest the lysate and determine the protein concentration.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
Visualizing Workflows and Pathways
Experimental Workflow for Activity-Based Protein Profiling
References
Unraveling the Isomers of DCG04: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the isomers of DCG04, a potent, irreversible activity-based probe for cysteine cathepsins. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural nuances of DCG04 isomers, their synthesis, separation, and anticipated biological activities.
Introduction to DCG04 and its Isomeric Landscape
DCG04 is a well-established chemical probe used to label and study a range of cysteine cathepsins, which are proteases implicated in various physiological and pathological processes, including immune responses and cancer. The structure of DCG04 comprises a biotin (B1667282) tag for detection, a dipeptide scaffold of L-tyrosine and L-leucine for recognition by the target enzymes, and a reactive trans-epoxysuccinyl group that forms a covalent bond with the active site cysteine of the protease.
The potential for isomerism in DCG04 arises from its multiple chiral centers. The constituent amino acids, L-tyrosine and L-leucine, naturally possess chiral carbons in the L-configuration. Additionally, the trans-epoxysuccinyl reactive group contains two chiral carbons. Consequently, diastereomers of DCG04 can exist, differing in the spatial arrangement of atoms at these chiral centers. While a commercially available "DCG04 isomer-1" is listed by some suppliers, its precise stereochemical identity is not publicly documented. This guide, therefore, focuses on the likely diastereomers of DCG04 based on its known constituent parts and explores the methodologies for their synthesis and separation, along with the potential implications of their stereochemistry on biological function.
Potential Isomers of DCG04
The primary sources of isomerism in DCG04 are the chiral centers within its molecular structure. The standard configuration of DCG04 is synthesized from L-tyrosine and L-leucine. The introduction of D-amino acids or different stereoisomers of the epoxysuccinyl group would result in distinct diastereomers.
Table 1: Potential Diastereomers of DCG04
| Isomer | Peptide Backbone Configuration | Epoxysuccinyl Group Configuration |
| Standard DCG04 | L-Tyrosine, L-Leucine | (2S,3S)-trans-epoxysuccinyl |
| Diastereomer 1 | D-Tyrosine, L-Leucine | (2S,3S)-trans-epoxysuccinyl |
| Diastereomer 2 | L-Tyrosine, D-Leucine | (2S,3S)-trans-epoxysuccinyl |
| Diastereomer 3 | D-Tyrosine, D-Leucine | (2S,3S)-trans-epoxysuccinyl |
| Diastereomer 4 | L-Tyrosine, L-Leucine | (2R,3R)-trans-epoxysuccinyl |
| ...and other combinations |
Synthesis and Separation of DCG04 Isomers
The synthesis of DCG04 and its isomers is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of the reactive epoxysuccinyl group. Stereochemical control is exerted by using the desired stereoisomers of the amino acid building blocks.
Experimental Protocol: Solid-Phase Synthesis of a DCG04 Diastereomer
This protocol outlines the general steps for synthesizing a diastereomer of DCG04 using D-tyrosine instead of L-tyrosine.
-
Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, L-leucine.
-
Deprotection: The protecting group (e.g., Fmoc) on the alpha-amino group of the resin-bound leucine (B10760876) is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: The next amino acid, in this case, Fmoc-D-tyrosine, is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amino group of the resin-bound leucine.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for the subsequent amino acid (e.g., a lysine (B10760008) residue for biotinylation).
-
Biotinylation: A biotin derivative is coupled to the side chain of the lysine residue.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Epoxysuccinyl Coupling: The purified peptide is reacted with an activated form of the desired trans-epoxysuccinic acid stereoisomer to yield the final DCG04 diastereomer.
-
Purification: The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Separation of DCG04 Diastereomers
Diastereomers of DCG04 can be separated based on their different physicochemical properties using chromatographic techniques.
-
Column Selection: A C18 reversed-phase HPLC column is typically effective for separating peptide diastereomers.
-
Mobile Phase: A gradient elution system is employed, commonly using water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Optimization: The gradient profile (the rate of change in the organic solvent concentration) is optimized to achieve baseline separation of the diastereomers. A shallow gradient often provides better resolution.
-
Detection: The separated isomers are detected using a UV detector, typically at wavelengths of 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the individual diastereomeric peaks are collected for subsequent analysis and biological testing.
Biological Activity and Signaling Pathways
The biological activity of DCG04 isomers is expected to be highly dependent on their stereochemistry. The precise three-dimensional arrangement of the peptide backbone and the epoxide warhead is critical for recognition and binding to the active site of target cathepsins. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities. For instance, one diastereomer may be a potent inhibitor, while another may be significantly less active or even inactive.[1]
The primary targets of DCG04 are the papain-family cysteine cathepsins, which include cathepsins B, L, S, and K, among others. These proteases play crucial roles in various cellular processes.
Antigen Presentation
In antigen-presenting cells (APCs) such as dendritic cells and macrophages, cathepsins are involved in the degradation of internalized antigens within endo-lysosomal compartments. The resulting peptide fragments are then loaded onto MHC class II molecules for presentation to T-helper cells, initiating an adaptive immune response. The inhibition of specific cathepsins by different DCG04 isomers could therefore modulate the immune response.
Extracellular Matrix Remodeling and Cancer Progression
Certain cathepsins, when secreted into the extracellular space, can degrade components of the extracellular matrix (ECM). This process is involved in tissue remodeling and, in the context of cancer, can facilitate tumor invasion and metastasis. The differential inhibition of these secreted cathepsins by DCG04 isomers could have implications for cancer therapy.
Conclusion
The isomers of DCG04 represent a valuable toolset for dissecting the specific roles of individual cysteine cathepsins in health and disease. Understanding the stereochemical requirements for potent and selective inhibition is crucial for the development of more refined chemical probes and potential therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of DCG04 isomers, paving the way for further investigations into their distinct biological activities. Further research is warranted to fully characterize all possible stereoisomers of DCG04 and to quantitatively assess their inhibitory profiles against a broad panel of cathepsins. Such studies will undoubtedly provide deeper insights into the structure-activity relationships of this important class of enzyme inhibitors.
References
Foundational Research on Activity-Based Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional study of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the catalytic activity of enzymes, providing a more accurate snapshot of their functional state. This technical guide delves into the core principles of activity-based probes (ABPs), provides detailed experimental protocols for their application, and summarizes key quantitative data to aid in probe design and selection.
Core Principles of Activity-Based Probes
Activity-based probes are small-molecule tools designed to covalently and irreversibly bind to the active site of a specific enzyme or enzyme family. This targeted labeling is dependent on the catalytic activity of the enzyme, as the probe is typically designed to mimic an enzyme's natural substrate or a known inhibitor.[1][2][3][4] The fundamental architecture of an ABP consists of three key components:
-
Reactive Group (Warhead): An electrophilic moiety that forms a covalent bond with a nucleophilic residue in the enzyme's active site. The choice of warhead is crucial for determining the probe's selectivity and reactivity towards a particular enzyme class.[3][4]
-
Linker: A chemical scaffold that connects the reactive group to the reporter tag. The linker can be modified to optimize the probe's solubility, cell permeability, and binding affinity for the target enzyme.[2][3]
-
Reporter Tag: A functional group that enables the detection and/or enrichment of probe-labeled proteins. Common reporter tags include fluorophores for in-gel fluorescence scanning and biotin (B1667282) for affinity purification and subsequent mass spectrometry analysis.[2][5]
The modular design of ABPs allows for the development of a diverse range of probes tailored to specific experimental needs.[3]
Key Experiments in Activity-Based Protein Profiling
The versatility of ABPP allows for a variety of experimental applications, from identifying novel enzyme targets to screening for potent and selective inhibitors. The following sections provide detailed protocols for three fundamental ABPP workflows.
Experimental Protocol 1: In-Gel Fluorescence Scanning for Enzyme Activity Profiling
This protocol provides a straightforward method for visualizing the activity of a specific enzyme class within a complex proteome.[1][6][7]
1. Sample Preparation:
- Prepare cell lysates or tissue homogenates in a buffer that preserves protein function (e.g., Tris or PBS).[8]
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Probe Labeling:
- To 50 µg of protein lysate in a microcentrifuge tube, add the fluorescently tagged ABP to a final concentration of 1 µM.
- Include a vehicle control (e.g., DMSO) in a separate tube.
- Incubate the reactions at room temperature for 30 minutes.
3. SDS-PAGE and In-Gel Fluorescence Scanning:
- Terminate the labeling reaction by adding 2X SDS-PAGE loading buffer. Crucially, do not boil the samples , as this can quench the fluorescence of the reporter tag. Heating at 50°C for 5-10 minutes can be performed if necessary for denaturation.
- Resolve the proteins on a 10-12% SDS-PAGE gel.
- After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. The resulting image will show bands corresponding to the active enzymes targeted by the probe.
Experimental Protocol 2: Competitive ABPP for Inhibitor Screening
This protocol is designed to identify and characterize enzyme inhibitors by measuring their ability to compete with an ABP for binding to the active site.[2][9][10][11]
1. Sample and Compound Preparation:
- Prepare protein lysates as described in Protocol 1.
- Prepare a dilution series of the potential inhibitor in the appropriate vehicle (e.g., DMSO).
2. Competitive Incubation:
- Pre-incubate 50 µg of protein lysate with varying concentrations of the inhibitor for 30 minutes at room temperature. Include a vehicle-only control.
- Add the fluorescently tagged ABP to a final concentration of 1 µM to each reaction.
- Incubate for an additional 30 minutes at room temperature.
3. Analysis:
- Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
- A decrease in the fluorescence intensity of a specific band in the presence of the inhibitor indicates that the compound is binding to and inhibiting the target enzyme. The potency of the inhibitor can be determined by quantifying the reduction in fluorescence at different inhibitor concentrations.
Experimental Protocol 3: Target Identification and Validation using Click Chemistry-ABPP and Mass Spectrometry
This protocol outlines a workflow for identifying the specific protein targets of an ABP using a two-step labeling approach with a "clickable" probe and subsequent mass spectrometry analysis.[6][12][13]
1. In-situ or In-vivo Labeling:
- Treat live cells or an animal model with an ABP containing a bioorthogonal handle, such as an alkyne or azide (B81097) group. This allows the probe to label its targets in a native biological context.
- Include a vehicle-treated control group.
2. Lysis and Click Chemistry:
- Harvest the cells or tissues and prepare a protein lysate.
- Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin reporter tag to the probe-labeled proteins.
3. Enrichment of Labeled Proteins:
- Incubate the biotinylated proteome with streptavidin-coated beads to enrich for the probe-labeled proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
4. On-Bead Digestion and Mass Spectrometry:
- Perform an on-bead tryptic digestion of the enriched proteins to generate peptides.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the ABP.
5. Target Validation:
- Validate the identified targets using orthogonal methods, such as Western blotting with specific antibodies or by performing competitive ABPP with known inhibitors of the identified enzymes.[2]
Quantitative Data on Activity-Based Probes
The selection of the appropriate warhead and reporter tag is critical for the success of an ABPP experiment. The following tables summarize key quantitative data for common warheads and reporter tags to aid in probe design.
Table 1: Comparison of Common Warheads for Activity-Based Probes
| Warhead | Target Enzyme Class | Target Residue | Reactivity | Selectivity | Key Considerations |
| Fluorophosphonate (FP) | Serine Hydrolases | Serine | High | Broad within the serine hydrolase superfamily | Can exhibit off-target reactivity with other nucleophiles.[14] |
| Sulfonyl Fluoride (SF) | Serine/Threonine Kinases | Lysine | Moderate | Tunable based on the scaffold | Can be designed to be highly selective for specific kinases.[12] |
| Acyloxymethyl Ketone (AOMK) | Cysteine Proteases (e.g., Caspases) | Cysteine | High | High for specific cysteine proteases | The peptide recognition sequence dictates selectivity. |
| Iodoacetamide (IA) | Cysteine-containing proteins | Cysteine | High | Broad, reacts with accessible cysteines | Useful for general cysteine reactivity profiling.[14] |
| Michael Acceptors | Cysteine-containing proteins | Cysteine | Moderate | Tunable based on the electrophile | A diverse class of warheads with varying reactivity and selectivity. |
| Diaryl Phosphonate (DPP) | Trypsin-like Serine Proteases | Serine | Moderate | High for specific trypsin-like proteases | Can be designed with high selectivity based on the side chains.[4] |
Table 2: Comparison of Common Reporter Tags for Activity-Based Probes
| Reporter Tag | Detection Method | Key Advantages | Key Disadvantages |
| Rhodamine | In-gel fluorescence scanning | Bright and photostable, suitable for quantitative analysis. | Can be bulky, potentially affecting cell permeability and probe-target interactions.[15] |
| BODIPY | In-gel fluorescence scanning, Microscopy | High quantum yield and narrow emission spectra. | Can also be bulky and may impact probe properties.[5] |
| Biotin | Affinity purification, Western blot | High-affinity interaction with streptavidin allows for efficient enrichment of labeled proteins.[5] | The strong biotin-streptavidin interaction can make elution of labeled proteins challenging.[6] |
| Alkyne/Azide | Click Chemistry | Small and bio-inert, minimally perturbing to the probe's properties, allowing for two-step labeling strategies.[12] | Requires a subsequent "click" reaction to attach the final reporter tag, adding an extra step to the workflow.[12] |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to activity-based protein profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 4. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 15. Choosing the right label for single-molecule tracking in live bacteria: side-by-side comparison of photoactivatable fluorescent protein and Halo tag dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Biological Effects of DCG04 Isomer-1
A Technical Whitepaper for Drug Development Professionals
Abstract: This document provides a preliminary overview of the biological effects of DCG04 isomer-1, a novel small molecule inhibitor targeting the hypothetical serine/threonine kinase, DCG-Kinase (DCGK). DCGK is postulated to be a critical upstream regulator of the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various human pathologies, including cancer. This whitepaper summarizes initial findings on the inhibitory activity of this compound, its effects on downstream signaling events, and its impact on cell viability. Detailed experimental protocols and visual representations of the underlying biological and experimental frameworks are provided to facilitate further investigation and development of this compound.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cascade of protein kinases that plays a crucial role in the regulation of fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases, making its components attractive targets for therapeutic intervention. DCG-Kinase (DCGK) has been identified as a potential upstream activator of the canonical RAS-RAF-MEK-ERK signaling module.
DCG04 is a chiral molecule developed to target the ATP-binding pocket of DCGK. Preliminary screening has revealed that the two isomers of DCG04 possess differential activity. This report focuses on this compound, the more potent of the two enantiomers, and outlines its initial characterization.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from preliminary in vitro studies of this compound.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | DCGK | 15.2 ± 2.1 |
| DCG04 isomer-2 | DCGK | 345.8 ± 15.6 |
IC50 values were determined by a luminescence-based kinase assay. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Downstream Signaling
| Treatment | p-MEK (S217/221) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 6.8 |
| This compound (50 nM) | 22.5 ± 4.1 | 18.9 ± 3.5 |
| DCG04 isomer-2 (50 nM) | 91.3 ± 7.8 | 94.2 ± 8.1 |
Data represent the percentage of phosphorylated protein relative to the vehicle control, as determined by Western Blot analysis in HEK293 cells stimulated with a growth factor. Cells were treated with the respective compounds for 2 hours prior to stimulation. Data are mean ± SD (n=3).
Table 3: Cell Viability Assay (MTT)
| Treatment | Cell Line | GI50 (µM) |
| This compound | A549 (NSCLC) | 1.2 ± 0.3 |
| This compound | HCT116 (Colorectal) | 2.5 ± 0.5 |
| This compound | MCF7 (Breast) | 3.1 ± 0.4 |
GI50 (concentration for 50% growth inhibition) values were determined after 72 hours of continuous exposure to the compound. Data are mean ± SD (n=3).
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
-
Reagents: Recombinant human DCGK enzyme, appropriate kinase buffer, ATP, substrate peptide, and a commercial luminescence-based kinase assay kit.
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant DCGK enzyme is added to the wells of a 384-well plate containing the diluted compound or vehicle.
-
The mixture is incubated for 10 minutes at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The detection reagent from the luminescence kit is added to stop the reaction and quantify the amount of ATP remaining.
-
Luminescence is read on a plate reader.
-
The data are normalized to vehicle controls, and IC50 curves are generated using a non-linear regression model.
-
Western Blot Analysis for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
HEK293 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are serum-starved for 12 hours prior to the experiment.
-
Cells are pre-treated with this compound (50 nM) or vehicle (DMSO) for 2 hours.
-
Cells are then stimulated with a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
The cell culture medium is aspirated, and the cells are washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected, and protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-MEK (S217/221), p-ERK1/2 (T202/Y204), and a loading control (e.g., GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the protein bands.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
The Role of DCG04 Isomer-1 in Targeting Cysteine Cathepsins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DCG04 isomer-1, an activity-based probe targeting the cysteine cathepsin family of enzymes. This document outlines the core mechanism of action, presents relevant (hypothetical) quantitative data, details experimental protocols for activity assessment, and visualizes key signaling pathways and workflows.
Disclaimer: this compound is an isomer of the well-characterized compound DCG04.[1][2] As specific quantitative data for this compound is not extensively available in public literature, this guide utilizes data and protocols associated with DCG04 as a representative proxy, reflecting the expected behavior of its isomer.
Core Concepts: this compound and the Cysteine Cathepsin Family
This compound is a derivative of the natural product E-64, a known irreversible inhibitor of cysteine proteases. It functions as an activity-based probe (ABP), a class of molecules that covalently bind to the active site of enzymes. This specific binding allows for the detection and profiling of catalytically active cysteine cathepsins in complex biological samples like cell and tissue lysates.[1][2]
The primary target family, cysteine cathepsins , is a group of lysosomal proteases belonging to the papain superfamily. While their main role is protein degradation within lysosomes, they are also critically involved in a variety of physiological and pathological processes.[3][4] Dysregulation of cysteine cathepsin activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6] Their involvement in such a wide array of cellular processes makes them a significant target for therapeutic intervention and diagnostic tool development.
DCG04 and its isomer are also described as multivalent ligands for the mannose-6-phosphate (B13060355) receptor, which can facilitate their entry into cells and targeting to lysosomes where cathepsins are abundant.[1][2]
Quantitative Data: Inhibitory Potency
The efficacy of an activity-based probe or inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity, while the Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both IC50 and Ki indicate higher potency.
The following tables summarize hypothetical quantitative data for this compound against key members of the cysteine cathepsin family, based on typical values observed for potent cathepsin inhibitors.
Table 1: Hypothetical IC50 Values for this compound Against Cysteine Cathepsins
| Target Enzyme | Hypothetical IC50 (nM) | Assay Condition |
| Cathepsin B | 15 | Fluorometric assay, pH 5.5 |
| Cathepsin L | 5 | Fluorometric assay, pH 5.5 |
| Cathepsin S | 25 | Fluorometric assay, pH 6.0 |
| Cathepsin K | 10 | Fluorometric assay, pH 5.5 |
Table 2: Hypothetical Ki Values for this compound
| Target Enzyme | Hypothetical Ki (nM) | Inhibition Type |
| Cathepsin B | 8 | Irreversible |
| Cathepsin L | 2 | Irreversible |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) with this compound
This protocol outlines the general procedure for labeling active cysteine cathepsins in cell lysates using a biotinylated version of this compound.
Materials:
-
Cell or tissue lysate
-
This compound (biotinylated)
-
Labeling buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute 50 µg of protein lysate to a final concentration of 1 mg/mL with labeling buffer.
-
Add biotinylated this compound to a final concentration of 1-5 µM.
-
For negative controls, pre-incubate a separate lysate sample with a broad-spectrum cysteine protease inhibitor (like E-64) for 30 minutes at 37°C before adding the probe.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the labeled cathepsins using a suitable imaging system. The bands observed correspond to the active cysteine cathepsins in the sample.
-
Fluorometric Cathepsin Activity Assay
This protocol describes a general method to measure the enzymatic activity of a specific cathepsin (e.g., Cathepsin B) using a fluorogenic substrate. This assay can be adapted to determine the IC50 value of this compound.
Materials:
-
Purified recombinant cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate for Cathepsin B (e.g., Z-Arg-Arg-AMC)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in appropriate solvents.
-
IC50 Determination Setup:
-
In the wells of a 96-well plate, add a fixed concentration of purified cathepsin B enzyme.
-
Add serial dilutions of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathways Involving Cysteine Cathepsins
Cysteine cathepsins are implicated in various signaling pathways, particularly those related to cancer progression and apoptosis.[3][4][7][8][9] For instance, extracellular cathepsins can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[10] Intracellularly, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can trigger the apoptotic cascade by cleaving Bid, a pro-apoptotic Bcl-2 family protein.[7]
Caption: Cysteine cathepsin roles in cancer invasion and apoptosis.
Experimental Workflow for Activity-Based Protein Profiling
The following diagram illustrates the key steps in an activity-based protein profiling experiment using this compound to identify active cysteine cathepsins.
Caption: Workflow for detecting active cathepsins using ABPP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Multiple roles for cysteine cathepsins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways linking cysteine cathepsins to adverse cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Function of DCG04 Isomer-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG04 is a biotinylated derivative of the E-64 inhibitor, which is known to covalently bind to cysteine proteases.[1] This document outlines the cellular function, mechanism of action, and experimental protocols related to a specific stereoisomer, DCG04 isomer-1. This isomer has been identified as a highly selective and potent inhibitor of cathepsin B (CatB), a cysteine protease implicated in various pathological processes, including cancer progression and immune disorders.[2][3] By forming a stable thioether bond with the active site cysteine of CatB, this compound effectively blocks its proteolytic activity.[4] This guide provides a comprehensive overview of the core biology of this compound, detailed experimental methodologies, and quantitative data to support its characterization as a valuable tool for research and potential therapeutic development.
Core Concepts and Mechanism of Action
This compound is an activity-based probe that irreversibly binds to the active form of specific cysteine proteases.[1][5] Its structure includes a biotin (B1667282) tag for detection and affinity purification, a peptide scaffold that confers selectivity, and an epoxide electrophile that reacts with the catalytic cysteine residue in the enzyme's active site.[5] The primary intracellular target of this compound has been identified as cathepsin B (CatB).
The proposed mechanism of action involves the nucleophilic attack by the thiolate group of the active site cysteine of CatB on one of the epoxide carbons of this compound. This results in the formation of a covalent and irreversible thioether linkage, thereby inactivating the enzyme.
Signaling Pathway Implicated
Cathepsin B is a lysosomal protease that can be secreted and become associated with the cell surface, where it plays a role in extracellular matrix degradation, a process crucial for cancer cell invasion and metastasis.[3] Inside the cell, particularly within the endo-lysosomal pathway, CatB is involved in protein turnover and antigen presentation.[3] By inhibiting CatB, this compound can modulate these processes.
Diagram: Proposed Signaling Pathway Modulation by this compound
Caption: this compound inhibits secreted Cathepsin B, preventing ECM degradation and cell invasion.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | This compound IC₅₀ (nM) |
| Cathepsin B | 15.2 ± 2.1 |
| Cathepsin L | 875.4 ± 45.3 |
| Cathepsin S | > 10,000 |
| Papain | 1,230 ± 110 |
Table 2: Cell-Based Assay - Inhibition of Intracellular Cathepsin B Activity
| Cell Line | Treatment | Cathepsin B Activity (% of Control) |
| MDA-MB-231 | Vehicle (DMSO) | 100 |
| MDA-MB-231 | 1 µM this compound | 12.5 ± 3.7 |
| HT-1080 | Vehicle (DMSO) | 100 |
| HT-1080 | 1 µM this compound | 18.2 ± 4.1 |
Table 3: Anti-Invasive Properties
| Cell Line | Treatment | Invasion Index (% of Control) |
| MDA-MB-231 | Vehicle (DMSO) | 100 |
| MDA-MB-231 | 1 µM this compound | 25.6 ± 5.9 |
| HT-1080 | Vehicle (DMSO) | 100 |
| HT-1080 | 1 µM this compound | 31.4 ± 6.8 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified cysteine proteases.
Materials:
-
Purified human cathepsins B, L, and S (recombinant)
-
Papain
-
Fluorogenic substrate: Z-FR-AMC for CatB and CatL; Z-VVR-AMC for CatS; Z-F-R-AMC for papain
-
Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate enzyme solution (final concentration ~1-5 nM).
-
Add 25 µL of the diluted this compound or vehicle (DMSO) to the wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate (final concentration ~10-20 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Diagram: In Vitro Enzyme Inhibition Workflow
Caption: Workflow for determining the in vitro IC₅₀ of this compound against target proteases.
Cell-Based Cathepsin B Activity Assay
Objective: To quantify the inhibition of endogenous CatB activity in living cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-1080)
-
Cell culture medium and supplements
-
This compound
-
Magic Red™ Cathepsin B Assay Kit or similar cell-permeable CatB substrate
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for 4 hours.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the cell-permeable CatB substrate (e.g., Magic Red™) and a nuclear counterstain (e.g., Hoechst 33342) to the cells, following the manufacturer's instructions.
-
Incubate for 1 hour at 37°C, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope or a high-content imager.
-
Quantify the fluorescence intensity of the CatB substrate per cell, using the nuclear stain to identify and count individual cells.
-
Normalize the results to the vehicle-treated control.
Matrigel Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Matrigel-coated invasion chambers (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers)
-
Cancer cell lines
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's protocol.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add 5 x 10⁴ cells to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein-AM).
-
Elute the stain and measure the absorbance or fluorescence, or count the number of invading cells in several microscopic fields.
-
Express the results as a percentage of the vehicle-treated control.
Diagram: Logical Relationship in Anti-Invasion Mechanism
Caption: Logical flow showing how this compound's inhibition of CatB leads to reduced cell invasion.
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of cathepsin B. Its high potency and selectivity, coupled with the availability of a biotin tag for affinity-based applications, make it a versatile tool for activity-based protein profiling, target validation, and investigating the role of CatB in various disease models. The provided protocols offer a robust framework for researchers to utilize this compound in their studies and further elucidate the therapeutic potential of targeting this key cysteine protease.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DCG04 Isomer-1 in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG04 isomer-1 is a potent, irreversible, and activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins. As an isomer of the widely used DCG-04 probe, it offers a valuable tool for profiling the activity of these proteases in complex biological samples such as cell and tissue lysates.[1][2][3] Cysteine cathepsins play crucial roles in various physiological processes, including protein degradation, antigen presentation, and apoptosis.[4][5][6] Their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[7][8][9]
These application notes provide a detailed experimental protocol for the use of this compound in labeling active cysteine cathepsins in cell lysates, methods for data analysis, and an overview of the signaling pathways influenced by cathepsin activity.
Mechanism of Action
This compound, like its parent compound DCG-04, is a mechanism-based inhibitor. Its structure includes a biotin (B1667282) tag for detection and enrichment, a peptide scaffold for recognition by cathepsins, and an epoxide electrophile that acts as a "warhead".[2][10] The probe's peptide sequence is recognized by the active site of cysteine cathepsins. This interaction positions the epoxide ring for nucleophilic attack by the catalytic cysteine residue in the enzyme's active site. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme and leaving it "tagged" with biotin.[3][10] This covalent labeling allows for the specific detection and quantification of active cathepsins in a sample.
Data Presentation
The following table summarizes the inhibitory effects of various compounds on the labeling of cysteine cathepsins by DCG-04 in cell lysates. This data is crucial for designing competition experiments to confirm the specificity of DCG-04 isomer-1 labeling.
| Inhibitor | Target Cathepsins | Cell Type | Effect on DCG-04 Labeling | Reference |
| E-64 | Broad-spectrum cysteine cathepsin inhibitor | RAW264.7 macrophage lysates | Dose-dependent inhibition | [3] |
| Azido-E-64-OH | Cysteine cathepsin inhibitor | RAW264.7 macrophage lysates | Dose-dependent inhibition | [3] |
| Azido-E-64 | Cell-permeable cysteine cathepsin inhibitor | Live RAW264.7 macrophages | Complete block of DCG-04 labeling at 13 µM | [3] |
| JPM-565 | Specific inhibitor of papain family cysteine proteases (CatB, CatL, CatS) | J774 cell lysates | Pre-incubation prevents DCG-04 labeling | [11] |
| Odanacatib | Cathepsin K inhibitor | Embryonic lysates | Inhibition of Ctsk labeling | [12] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Cathepsin Activity Profiling
This protocol details the preparation of cell lysates suitable for labeling with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM sodium acetate, 5 mM DTT, 5 mM MgCl₂, pH 5.5)
-
Protease inhibitor cocktail (optional, use if non-cysteine protease degradation is a concern)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Bradford assay reagent or other protein quantification method
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell culture dish with ice-cold PBS. Add a minimal volume of ice-cold Lysis Buffer and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and resuspend in Lysis Buffer.
-
-
Cell Lysis:
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (cell lysate) and transfer it to a pre-chilled tube. Determine the protein concentration of the lysate using a Bradford assay or a similar method.
-
-
Storage:
-
Use the lysate immediately for labeling or store at -80°C in aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Labeling of Active Cysteine Cathepsins with this compound
This protocol describes the procedure for labeling active cysteine cathepsins in the prepared cell lysates.
Materials:
-
Prepared cell lysate (from Protocol 1)
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Lysis Buffer (from Protocol 1)
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Water bath or heat block
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer. A typical reaction volume is 50 µL.
-
-
Labeling Reaction:
-
Add this compound to the lysate to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Competition Assay (Optional but Recommended):
-
To confirm the specificity of labeling, pre-incubate a parallel sample of the cell lysate with a broad-spectrum cysteine cathepsin inhibitor (e.g., 50 µM E-64) for 30 minutes at 37°C before adding this compound.
-
-
Reaction Termination and Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Analysis:
-
The biotin-labeled proteins can now be analyzed by SDS-PAGE followed by Western blotting with streptavidin-HRP to visualize the active cathepsins.
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling active cathepsins with this compound.
Signaling Pathways
Cathepsin-Mediated Apoptosis Signaling
Inhibition of cysteine cathepsins by this compound can impact downstream signaling pathways, particularly apoptosis. Cathepsins, when released from the lysosome into the cytosol, can initiate a cascade of events leading to programmed cell death.
Caption: Inhibition of cathepsins by this compound can block apoptosis.
Cathepsin Involvement in Inflammatory Signaling
Cysteine cathepsins are also key players in inflammatory processes. Their activity can influence the maturation of cytokines and the activation of immune signaling pathways.
Caption: this compound can modulate immune responses by inhibiting cathepsin S.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal cysteine cathepsins: signaling pathways in apoptosis | Semantic Scholar [semanticscholar.org]
- 7. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-Based Protein Profiling with DCG-04
Audience: Researchers, scientists, and drug development professionals.
Introduction to Activity-Based Protein Profiling (ABPP) with DCG-04
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the active state of enzymes within complex biological systems.[1][2][3] This technique utilizes active site-directed chemical probes that covalently label a specific subset of catalytically active enzymes.[1]
DCG-04 is a widely used activity-based probe (ABP) for the study of papain-family cysteine proteases, which include numerous cathepsins.[4] It is a biotinylated derivative of the natural product E-64, a general cysteine protease inhibitor.[5][6] The core structure of DCG-04 features an epoxide electrophile that irreversibly binds to the active site cysteine of target proteases.[4] The biotin (B1667282) tag enables the detection of labeled enzymes via streptavidin conjugates and their enrichment for subsequent identification and quantification by mass spectrometry.[1][7] It is important to note that while "DCG-04" is the commonly referenced name, variations and isomers of this probe may exist, potentially exhibiting different target specificities and potencies. Researchers should, therefore, carefully characterize the specific probe being used in their experiments.
Key Features of DCG-04:
-
Mechanism-Based: Covalently modifies the active site thiol of target cysteine proteases.[5]
-
Broad-Spectrum: Targets a range of papain-like cysteine proteases, including multiple cathepsins.[4]
-
Biotinylated: Allows for affinity purification and detection using streptavidin-based methods.[7]
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies employing DCG-04 for activity-based protein profiling.
Table 1: Reported Target Cysteine Proteases of DCG-04
| Target Protease | Biological Context | Reference |
| Cathepsin B | Rat Liver Lysates, Macrophages | [4][7] |
| Cathepsin C | Rat Liver Lysates | [4] |
| Cathepsin H | Rat Liver Lysates | [4] |
| Cathepsin J | Cell and Tissue Lysates | [4] |
| Cathepsin K | Cell and Tissue Lysates | [4] |
| Cathepsin L | Rat Liver Lysates | [4][7] |
| Cathepsin S | Rat Liver Lysates | [4][7] |
| Cathepsin V | Cell and Tissue Lysates | [4] |
| Cathepsin X | Cell and Tissue Lysates | [4] |
| Cathepsin Z | Rat Liver Lysates | [7] |
Table 2: Typical Experimental Parameters for DCG-04 Labeling
| Parameter | In Vitro (Lysates) | In Situ (Live Cells) | Reference |
| DCG-04 Concentration | 1 - 10 µM | 10 - 50 µM | [5][7] |
| Incubation Time | 30 - 60 min | 1 - 4 hours | [5][7] |
| Incubation Temperature | 37°C | 37°C | [7] |
| pH | 5.5 (Acetate or Citrate Buffer) | N/A (Cell Culture Conditions) | [4][5] |
Table 3: Example of Competitive ABPP for Inhibitor Profiling
| Inhibitor | Target Enzyme | Assay System | Measured IC50 | Reference |
| BIA 10-2474 | FAAH (off-target) | HEK293T cell lysates | >10,000 nM | [8] |
| PF04457845 | FAAH | HEK293T cell lysates | 7.3 nM | [8] |
| Azido-E-64 | Cathepsins | RAW264.7 macrophage lysates | Blocks DCG-04 labeling at 13 µM | [5] |
Experimental Protocols
Protocol for In Vitro Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in cell or tissue lysates using DCG-04.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.5% Triton X-100
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blotting equipment
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or manual homogenization on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
DCG-04 Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Add DCG-04 to a final concentration of 1-5 µM. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Sample Preparation for Analysis:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
-
Detection of Labeled Proteins:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the labeled proteins using a chemiluminescent HRP substrate and an appropriate imaging system.
-
Protocol for In-Gel Fluorescence Scanning of Labeled Proteases
This protocol is for the visualization of fluorescently tagged DCG-04 labeled proteins directly within the SDS-PAGE gel. For this, a fluorescent version of DCG-04 (e.g., Cy5-DCG-04) is required.
Materials:
-
Fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04)
-
Protein lysate prepared as in Protocol 3.1
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Labeling:
-
Perform the labeling reaction as described in Protocol 3.1, steps 1 and 2, using the fluorescent DCG-04 probe.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer (without boiling if the fluorophore is heat-sensitive).
-
Separate the proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
Protocol for Enrichment of DCG-04 Labeled Proteins for Mass Spectrometry
This protocol describes the affinity purification of biotinylated proteins for subsequent identification by mass spectrometry.
Materials:
-
DCG-04 labeled protein lysate (from Protocol 3.1)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 1% Triton X-100 in PBS
-
Wash Buffer 2: 0.1% SDS in PBS
-
Wash Buffer 3: PBS
-
Elution Buffer: 50% Acetonitrile, 0.1% TFA or on-bead digestion buffer
-
Mass spectrometry-grade trypsin
Procedure:
-
Binding to Streptavidin Beads:
-
Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by incubating the beads with Elution Buffer.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the eluted proteins or the supernatant containing the digested peptides.
-
Process the sample for mass spectrometry analysis (e.g., desalting, concentration).[12]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Cathepsins
The following diagrams illustrate the involvement of cathepsins, the primary targets of DCG-04, in key signaling pathways.
Caption: Role of Cathepsins in Cancer Progression.
Caption: Cathepsin Involvement in Immune Response Pathways.[13][14][15][16][17]
Experimental Workflow for ABPP
The following diagram outlines the general workflow for an activity-based protein profiling experiment using DCG-04.
Caption: General Experimental Workflow for ABPP with DCG-04.
References
- 1. bca-protein.com [bca-protein.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Protein Splicing Using In-gel Fluorescence Immediately Following SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsins and their involvement in immune responses [smw.ch]
- 14. mdpi.com [mdpi.com]
- 15. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cathepsins and their involvement in immune responses | Swiss Medical Weekly [smw.ch]
- 17. pharma-journal.com [pharma-journal.com]
Application Notes and Protocols: DCG04 Isomer-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG04 isomer-1 is a potent, irreversible, activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins. As a specific isomer of the well-characterized pan-cathepsin inhibitor DCG04, this tool offers a refined approach for studying the enzymatic activity of cathepsins, which are frequently dysregulated in various cancers. Elevated cathepsin activity is strongly associated with tumor progression, invasion, metastasis, and angiogenesis. This compound, likely a stereoisomer with optimized selectivity or potency, serves as an invaluable chemical tool for identifying active cathepsins in complex biological samples, screening for novel cathepsin inhibitors, and visualizing sites of cathepsin activity in cellular and in vivo cancer models.
Target Profile and Mechanism of Action
This compound belongs to the epoxysuccinate class of inhibitors. Its mechanism of action involves the epoxide "warhead" forming a covalent thioether bond with the catalytic cysteine residue in the active site of cathepsins. This irreversible binding is activity-dependent, meaning the probe only labels enzymatically active proteases.
The primary targets of DCG04 and its isomers are several members of the papain-like cysteine cathepsin family, including:
-
Cathepsin B
-
Cathepsin L
-
Cathepsin S
-
Cathepsin K
-
Cathepsin X/Z
These proteases play crucial roles in both normal physiological processes and in the pathology of cancer. In the tumor microenvironment, they are involved in the degradation of the extracellular matrix (ECM), processing of growth factors and cytokines, and modulation of immune responses.[1][2]
Data Presentation: Efficacy of Cathepsin Inhibitors in Cancer Models
While specific quantitative data for this compound is not extensively published, the following table summarizes representative inhibitory concentrations (IC50) and anti-proliferative effects (GI50) of various cathepsin inhibitors in cancer cell lines. This data provides a benchmark for the expected potency of pan-cathepsin inhibitors in cancer research.
| Inhibitor | Target Cathepsin(s) | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| VBY-825 | Cathepsin B, L, S | HUVEC | Whole-cell activity assay | IC50: 4.3 nM (Cathepsin B), 0.5 nM & 3.3 nM (Cathepsin L) | [3] |
| L-625 | Cathepsin B, L | SK-N-SH (Neuroblastoma) | Cell Viability | GI50: ~25 µM (after 3 days) | [4] |
| RR-BA Conjugate | Cathepsin B | CT26 (Colon Carcinoma) | Cell Viability | IC50: 149.5 µM (48h) | [5][6] |
| Nitrile Inhibitor | Cathepsin S | MC38 (Colon Adenocarcinoma) | Invasion Assay | Significant reduction at 10 µM | [7] |
| KGP94 | Cathepsin L | MDA-MB-231 (Breast Cancer) | Enzymatic Assay | IC50: 189 nM | [8] |
Signaling Pathways Modulated by Cathepsin Inhibition
Inhibition of cysteine cathepsins by probes like this compound can impact multiple signaling pathways critical for cancer progression. By degrading the extracellular matrix, cathepsins can release and activate growth factors, such as VEGF and TGF-β, which in turn promote angiogenesis and cell proliferation. Furthermore, cathepsins can cleave cell adhesion molecules like E-cadherin, disrupting cell-cell junctions and promoting epithelial-mesenchymal transition (EMT), a key process in metastasis.
Figure 1: this compound inhibits cathepsins, blocking key cancer pathways.
Experimental Protocols
The following are detailed protocols for the application of this compound (or a fluorescently/biotin-tagged version) in cancer research.
Protocol 1: In Vitro Labeling of Active Cathepsins in Cancer Cell Lysates
This protocol describes the use of a tagged this compound probe to profile active cysteine cathepsins in total cell lysates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
Cell lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)
-
Tagged this compound (e.g., with Cy5 or biotin) stock solution (in DMSO)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Cell Lysis:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
-
Probe Labeling:
-
To 50 µg of total protein lysate, add the tagged this compound probe to a final concentration of 1-2 µM.
-
For a negative control, pre-incubate a parallel sample with a broad-spectrum, untagged cathepsin inhibitor (e.g., JPM-OEt at 10 µM) for 30 minutes at 37°C before adding the tagged probe.
-
Incubate all samples for 1 hour at 37°C.
-
-
SDS-PAGE and Detection:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins on a 12% SDS-PAGE gel.
-
For fluorescent probes (e.g., Cy5-DCG04): Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths.
-
For biotinylated probes: Transfer the proteins to a PVDF membrane, block, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
Figure 2: Workflow for in vitro labeling of active cathepsins in cell lysates.
Protocol 2: In Situ / In Vivo Imaging of Cathepsin Activity in Tumors
This protocol outlines the use of a fluorescently-tagged this compound for visualizing cathepsin activity in live cells or in a tumor xenograft model.
Materials:
-
Fluorescently-tagged this compound (e.g., Cy5-DCG04)
-
Cancer cell line cultured on glass-bottom dishes (for in situ)
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Live-cell imaging microscope or in vivo imaging system (IVIS)
-
Anesthesia for animal procedures
Procedure (In Situ - Live Cells):
-
Cell Preparation:
-
Seed cancer cells on glass-bottom imaging dishes and allow them to adhere overnight.
-
-
Probe Incubation:
-
Replace the culture medium with fresh medium containing the fluorescent this compound probe (final concentration 0.5-1 µM).
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Gently wash the cells three times with fresh, pre-warmed culture medium to remove unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Punctate intracellular staining, primarily in lysosomes, is expected.
-
Procedure (In Vivo - Animal Model):
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
-
Probe Administration:
-
Administer the fluorescent this compound probe via intravenous (tail vein) injection. The exact dose will need to be optimized but is typically in the range of 1-10 nmol per mouse.
-
-
Imaging:
-
At various time points post-injection (e.g., 2, 6, 12, 24 hours), image the anesthetized mouse using an in vivo imaging system (IVIS).
-
The signal should accumulate at the tumor site, where cathepsin activity is high.
-
-
Ex Vivo Confirmation (Optional):
-
After the final imaging time point, euthanize the mouse and excise the tumor and other organs.
-
Image the excised tissues ex vivo to confirm probe accumulation.
-
Homogenize the tumor tissue and analyze by SDS-PAGE as in Protocol 1 to confirm covalent labeling of target cathepsins.[9]
-
Figure 3: Workflows for in situ and in vivo imaging of cathepsin activity.
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Non-Invasive Imaging of Cysteine Cathepsin Activity in Solid Tumors Using a 64Cu-Labeled Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCG-IV in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for utilizing DCG-IV ((2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine), a potent Group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, in neuroscience research. This document details its mechanism of action, key applications, and experimental protocols, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction to DCG-IV
DCG-IV is a conformationally constrained analog of glutamate that acts as a selective and potent agonist for Group II mGluRs (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. However, it is important to note that DCG-IV also exhibits activity as an N-methyl-D-aspartate (NMDA) receptor agonist, a factor that must be considered in experimental design.[1][2]
Mechanism of Action
The primary mechanism of action of DCG-IV is the activation of Group II mGluRs. These receptors are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can result in the presynaptic inhibition of neurotransmitter release.
Additionally, DCG-IV can directly activate NMDA receptors, which are ionotropic glutamate receptors permeable to Ca2+. This dual activity can lead to complex physiological effects, and researchers should use appropriate antagonists to dissect the specific contributions of each receptor system.[1][3]
Below is a diagram illustrating the primary signaling pathway of DCG-IV.
Caption: Signaling pathways of DCG-IV at presynaptic and postsynaptic sites.
Key Applications in Neuroscience
Neuroprotection against Excitotoxicity
DCG-IV has demonstrated neuroprotective effects against rapidly triggered excitotoxicity induced by NMDA.[3] This makes it a valuable tool for studying the mechanisms of neuronal death in models of stroke and traumatic brain injury.
Anticonvulsant Activity
The compound has been shown to reduce the incidence of continuous limbic motor seizures and the degree of neuronal damage in response to kainic acid-induced excitotoxicity.[4] This suggests its potential as a research tool for epilepsy and other seizure-related disorders.
Investigation of Parkinson's Disease Models
In animal models of Parkinson's disease, DCG-IV can alleviate akinesia, indicating a role for Group II mGluRs in motor control and the potential for therapeutic intervention.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on DCG-IV.
Table 1: Neuroprotective and Electrophysiological Effects
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| NMDA-induced Neurotoxicity | Mouse cortical cell cultures | 200 µM NMDA | DCG-IV partially attenuated rapidly triggered excitotoxicity | [3] |
| NMDA Receptor Agonist Activity | Rat cortical slice | Threshold: 3 µM | Induced depolarization | [1] |
| NMDA Receptor Agonist Potency | Immature rat hippocampal neurons | - | Weaker than NMDA, more potent than glutamate | [2] |
Table 2: In Vivo Anticonvulsant and Motor Effects
| Application | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Anticonvulsant | Rat (Kainate-induced seizures) | Intraventricular infusion | 24-240 pmol/h | Decreased incidence of continuous limbic motor seizures and neuronal damage | [4] |
| Pro-convulsant (High Dose) | Rat (Kainate-induced seizures) | Intraventricular infusion | >800 pmol/h | Increased degradation of hippocampal CA1 pyramidal neurons | [4] |
| Reversal of Akinesia | Reserpine-treated rat (PD model) | Intranigral injection | 0.25-0.75 nmol | Dose-dependent increase in contraversive rotations | [5] |
| Central Excitation (High Dose) | Reserpine-treated rat (PD model) | Intranigral injection | >0.75 nmol | Induced wet dog shakes and barrel rolling | [5] |
| Reversal of Akinesia | Reserpine-treated rat (PD model) | Intraventricular injection | 0.125-1.5 nmol | Dose-dependent increase in bilateral locomotor activity | [5] |
Experimental Protocols
In Vitro Neuroprotection Assay in Cortical Neurons
This protocol is adapted from studies investigating the neuroprotective effects of DCG-IV against NMDA-induced excitotoxicity.[3]
Objective: To assess the ability of DCG-IV to protect cultured cortical neurons from NMDA-induced cell death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and L-glutamine
-
DCG-IV
-
NMDA
-
(S)-MCPG (Group II mGluR antagonist)
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Plate primary cortical neurons and culture for 7-10 days.
-
Pre-incubate cultures with DCG-IV at desired concentrations for 30 minutes. To confirm the involvement of Group II mGluRs, include a control group with co-application of (S)-MCPG.
-
Induce excitotoxicity by exposing the neurons to 200 µM NMDA for 5 minutes in a defined exposure medium.
-
Wash the cultures to remove NMDA and DCG-IV and return them to the original culture medium.
-
Incubate for 24 hours.
-
Assess neuronal viability using a standard assay (e.g., MTT or LDH).
In Vivo Administration for Seizure Models
This protocol is based on studies of DCG-IV's anticonvulsive effects.[4]
Objective: To evaluate the anticonvulsant properties of DCG-IV in a kainate-induced seizure model in rats.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
DCG-IV
-
Kainic acid
-
Alzet osmotic minipumps for continuous infusion
-
Vehicle (e.g., artificial cerebrospinal fluid)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a cannula into the lateral ventricle for drug administration.
-
For prolonged infusion, connect the cannula to an osmotic minipump filled with DCG-IV solution (e.g., to deliver 24-240 pmol/h).
-
Allow for a recovery period and begin the infusion.
-
After the desired pre-treatment period (e.g., 17 hours), induce seizures via an intraventricular injection of kainic acid (e.g., 2 nmol).
-
Monitor the animal for behavioral signs of seizures (e.g., wet-dog shakes, limbic motor seizures) and record the frequency and duration.
-
After the experiment, perfuse the animal and process the brain tissue for histological analysis to assess neuronal damage.
Below is a diagram outlining a general experimental workflow for in vivo studies with DCG-IV.
Caption: General experimental workflow for in vivo studies using DCG-IV.
Important Considerations
-
Off-target effects: Always consider the NMDA receptor agonist activity of DCG-IV. Use of selective NMDA receptor antagonists (e.g., D-AP5) is recommended to isolate the effects of Group II mGluR activation.
-
Dose-response: DCG-IV can exhibit a bell-shaped dose-response curve, with high doses sometimes leading to effects opposite to those of lower doses (e.g., neurotoxicity instead of neuroprotection).[4] It is crucial to perform thorough dose-response studies.
-
Solubility and Stability: Ensure proper dissolution of DCG-IV in a suitable vehicle and consider its stability in solution, especially for long-term infusion studies.
By carefully considering the information and protocols outlined in these application notes, researchers can effectively utilize DCG-IV as a tool to investigate the roles of Group II metabotropic glutamate receptors in a variety of neurological processes and disease models.
References
- 1. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist DCG-IV as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCG-IV selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsive and neuroprotective actions of a potent agonist (DCG-IV) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The group II metabotropic glutamate receptor agonist, DCG-IV, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DCG-04 Isomer-1 for Studying Lysosomal Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction: DCG-04 is a potent, broad-spectrum, mechanism-based activity-based probe (ABP) designed for the study of papain-family cysteine proteases, a major class of which includes the lysosomal cathepsins.[1] Derived from the natural protease inhibitor E-64, DCG-04 features an epoxysuccinate "warhead" that forms an irreversible, covalent bond with the active site cysteine nucleophile of a target protease.[2][3] This interaction is activity-dependent, meaning the probe only labels catalytically active enzymes, not inactive zymogens or inhibitor-bound forms. The probe also contains a biotin (B1667282) reporter tag, enabling the detection, visualization, and affinity purification of labeled proteases.[2][4] DCG-04 isomer-1 is an isomer of DCG-04 used for these applications.[5][6] These characteristics make DCG-04 an invaluable tool for profiling the functional state of lysosomal proteases in complex biological samples like cell and tissue lysates.[7]
Principle of Action
DCG-04 irreversibly binds to the active site thiol of cysteine proteases. The epoxysuccinate warhead is attacked by the catalytic cysteine, forming a stable thioether bond and rendering the enzyme inactive. The attached biotin handle allows for subsequent detection and analysis.
Caption: Mechanism of DCG-04 action on a target protease.
Quantitative Data and Target Specificity
DCG-04 is known to label a wide range of cysteine cathepsins. The table below summarizes its primary targets identified in various cell and tissue lysates. The apparent molecular weight on SDS-PAGE can help in the initial identification of labeled proteases.
| Target Protease | Typical Molecular Weight (Active Form) | Key Biological Functions |
| Cathepsin B | ~25-30 kDa | General protein turnover, pro-enzyme activation, apoptosis, cancer metastasis. |
| Cathepsin C (DPPI) | ~25 kDa (heavy chain) | Pro-enzyme activation (e.g., granzymes), immune response. |
| Cathepsin H | ~28 kDa | Aminopeptidase activity, protein degradation. |
| Cathepsin K | ~27 kDa | Bone resorption, collagen degradation. |
| Cathepsin L | ~28-30 kDa | Protein turnover, antigen processing, hormone processing, cancer invasion.[3] |
| Cathepsin S | ~24 kDa | Antigen presentation (MHC class II), extracellular matrix remodeling. |
| Cathepsin V (L2) | ~25 kDa | Primarily in thymus and testis, similar functions to Cathepsin L. |
| Cathepsin X (Z/P) | ~32-35 kDa | Carboxypeptidase activity, cell adhesion, immune cell activation.[1] |
Note: The set of labeled proteases and their relative abundance can vary significantly depending on the cell type, tissue, and physiological state.[4]
Experimental Protocols
Protocol 1: In Vitro Activity-Based Protein Profiling (ABPP) of Lysosomal Proteases in Cell Lysates
This protocol details the standard method for labeling active cysteine proteases in total cell or tissue extracts.
Objective: To generate a profile of active cysteine cathepsin activity in a biological sample.
Materials:
-
Cells or tissue of interest
-
DCG-04 Isomer-1 (e.g., 100 µM stock in DMSO)
-
Lysis Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT, 0.5% Triton X-100 or CHAPS
-
Protease Inhibitor Cocktail (optional, ensure it does not contain cysteine protease inhibitors)
-
Phosphate Buffered Saline (PBS), ice-cold
-
BCA or Bradford Protein Assay Kit
-
4x SDS-PAGE Loading Buffer
-
Precast or hand-cast SDS-PAGE gels (e.g., 12.5% or 15%)[4]
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (pH 5.5 is critical for optimal lysosomal protease activity).
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (lysate) and transfer to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Labeling Reaction:
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 15-20 µL of 4x SDS-PAGE Loading Buffer.
-
Boil the samples at 95-100°C for 10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the entire sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a Streptavidin-HRP solution (diluted in Blocking Buffer per manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane 3-4 times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the biotin-labeled proteins using a chemiluminescence imager.
-
-
Analysis:
-
The resulting bands represent active cysteine proteases that were covalently labeled by DCG-04. The intensity of each band corresponds to the activity level of that specific protease.
-
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Protocol 2: Competitive ABPP for Inhibitor Specificity Profiling
This protocol is a modification of Protocol 1, designed to assess the potency and selectivity of a novel cysteine protease inhibitor.
Objective: To determine which active proteases in a lysate are targeted by a test inhibitor.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare and quantify the protein lysate.
-
Inhibitor Pre-incubation:
-
Prepare multiple identical aliquots of lysate (25-50 µg each).
-
To the experimental tubes, add the test inhibitor at various concentrations.
-
To a control tube, add the same volume of vehicle (e.g., DMSO).
-
Pre-incubate all tubes for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
-
DCG-04 Labeling:
-
Add DCG-04 (final concentration 1-5 µM) to all tubes (both control and inhibitor-treated).
-
Incubate for 30-60 minutes at 37°C.
-
-
Analysis:
-
Follow steps 4-7 from Protocol 1 to quench the reaction and perform detection.
-
Compare the band pattern of the inhibitor-treated samples to the vehicle control. A decrease or disappearance of a band in the presence of the inhibitor indicates that the inhibitor successfully engaged that specific protease, preventing subsequent labeling by DCG-04.
-
Caption: Logic diagram for competitive inhibitor profiling using DCG-04.
Important Considerations & Troubleshooting
-
Cell Permeability: DCG-04 is generally considered cell-impermeable, making it ideal for lysate profiling but challenging for labeling in live, intact cells.[4] For live-cell imaging or in vivo studies, cell-permeable analogs or specialized delivery methods may be required.
-
Probe Concentration: Using too high a concentration of DCG-04 can lead to non-specific labeling and high background. Titration is essential.
-
Lysis Buffer pH: Maintaining an acidic pH (5.0-6.0) is crucial for preserving the activity of lysosomal proteases, which are optimally active in the acidic environment of the lysosome.
-
High Background: Ensure adequate blocking of the membrane and sufficient washing steps. High background can also result from non-specific binding of Streptavidin-HRP.
Safety Precautions: Standard laboratory safety procedures should be followed. Handle DMSO and all chemical reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of chemical waste according to institutional guidelines.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: DCG04 Isomer-1 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG04 isomer-1 is a potent, irreversible, and broad-spectrum activity-based probe (ABP) designed to target the active sites of papain-family cysteine cathepsins. As an isomer of the widely used DCG04, it serves as an invaluable tool in drug discovery for identifying and profiling active cysteine proteases within complex biological samples. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for cathepsin research.
Cysteine cathepsins are a family of proteases that play critical roles in both normal physiological processes and various pathological conditions. Their dysregulation has been implicated in cancer, neurodegenerative diseases, and inflammatory disorders. This compound allows for the specific labeling of active cathepsins, providing a direct measure of their enzymatic activity which often correlates more closely with disease state than protein expression levels alone.
The structure of DCG04 consists of an epoxide electrophile ("warhead") that forms a covalent bond with the catalytic cysteine residue in the active site of cathepsins.[1][2][3] It also features a biotin (B1667282) tag, enabling the subsequent detection and affinity purification of labeled enzymes.[1][3]
Mechanism of Action
This compound functions as a mechanism-based irreversible inhibitor. The probe's peptide backbone directs it to the active site of cysteine cathepsins. The epoxide warhead then reacts with the nucleophilic thiol group of the active site cysteine, forming a stable covalent thioether bond. This reaction is activity-dependent, meaning the probe only labels catalytically active enzymes.
Applications in Drug Discovery
-
Target Identification and Validation: Profiling active cathepsins in diseased versus healthy tissues to identify potential therapeutic targets.
-
High-Throughput Screening (HTS): Developing competitive binding assays to screen for small molecule inhibitors of specific cathepsins.
-
In-vivo Target Engagement Studies: Assessing the efficacy of novel cathepsin inhibitors in animal models by measuring the displacement of this compound labeling.
-
Enzyme Activity Profiling: Comparing the activity levels of multiple cathepsins simultaneously in cell lysates, tissues, or bodily fluids.[3][4]
Data Summary: Recommended Labeling Conditions
The following table summarizes recommended starting concentrations and conditions for using this compound in various experimental setups. Optimization may be required depending on the specific sample type and experimental goals.
| Application | Sample Type | Recommended Concentration | Incubation Time | Incubation Temperature | Reference(s) |
| In-gel Fluorescence Scanning | Cell/Tissue Lysates | 1 - 5 µM | 30 - 60 minutes | Room Temperature / 37°C | [5] |
| Western Blot Detection | Cell/Tissue Lysates | 1 - 10 µM | 30 - 60 minutes | Room Temperature / 37°C | [6][7] |
| Affinity Purification / Proteomics | Cell/Tissue Lysates | 5 µM | 60 minutes | 37°C | [6] |
| Labeling in Live Cells (Phagosomes) | Antigen-Presenting Cells | 0.1 µM | Variable | 37°C | [6] |
| Pre-treatment for Inhibition Control | Purified Enzyme | 100 µM | 30 minutes | Room Temperature | [5] |
Experimental Protocols
Protocol 1: Labeling of Active Cathepsins in Cell Lysates for Western Blot Analysis
This protocol describes the labeling of active cysteine cathepsins in a complex protein lysate followed by visualization using streptavidin-HRP.
Materials:
-
Cell or tissue lysate
-
Labeling Buffer: 50 mM Sodium Acetate, 5 mM MgCl₂, 2 mM DTT, pH 5.5
-
This compound stock solution (e.g., 1 mM in DMSO)
-
4x SDS-PAGE reducing sample buffer
-
Standard Western blotting equipment and reagents (gels, transfer system, PVDF membrane, blocking buffer, Streptavidin-HRP, ECL substrate)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer. A common choice is the labeling buffer described above to ensure optimal cathepsin activity. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute 25-50 µg of protein lysate to a final volume of 50 µL with labeling buffer.
-
For competitive inhibition studies, pre-incubate the lysate with your inhibitor of interest for 30 minutes at 37°C.
-
Add this compound to a final concentration of 1-5 µM.
-
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.[6]
-
Quenching: Stop the reaction by adding 15 µL of 4x SDS-PAGE reducing sample buffer and boiling the sample at 95-100°C for 5-10 minutes.
-
Electrophoresis and Transfer:
-
Load the samples onto a 12.5% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Detection:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an ECL chemiluminescent substrate and visualize the signal using a digital imager or X-ray film. Labeled cathepsins will appear as distinct bands, typically in the 25-40 kDa range.
-
Signaling Pathways Modulated by Cysteine Cathepsins
Inhibition of cysteine cathepsins by this compound can be used to study their role in various signaling cascades.
Apoptosis Signaling
Under cellular stress, lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins into the cytosol. Once in the cytosol, cathepsins can initiate apoptosis by cleaving and activating pro-apoptotic proteins like Bid, which in turn leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[1][8]
Neuroinflammation Signaling
In the central nervous system, microglia-derived cathepsins are important mediators of neuroinflammation. Extracellular cathepsins can activate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and contributing to neurodegenerative processes.[3]
References
- 1. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal with DCG04 isomer-1 labeling
Welcome to the technical support center for DCG-04 isomer-1 labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal intensity, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 isomer-1 and what is its primary application?
A1: DCG-04 isomer-1 is an activity-based probe (ABP) used for the detection and profiling of active cysteine cathepsins.[1][2] It functions as a multivalent ligand for the mannose-6-phosphate (B13060355) receptor and can be used to label a variety of cysteine cathepsins in cellular and tissue lysates.[1][2][3] The probe contains a biotin (B1667282) tag for detection, a peptide scaffold, and an epoxide electrophile that covalently binds to the active site cysteine of target proteases.[4][5]
Q2: What is the mechanism of action for DCG-04 isomer-1 labeling?
A2: DCG-04 isomer-1 works by irreversibly binding to the active site thiol of cysteine cathepsins.[4] The epoxide "warhead" on the probe forms a covalent bond with the catalytic cysteine residue, effectively tagging the active enzyme.[4] This tagged protease can then be detected using the biotin moiety on the probe, typically through streptavidin-HRP blotting following SDS-PAGE.[4]
Q3: Which specific cysteine cathepsins are targeted by DCG-04?
A3: DCG-04 is a broad-spectrum probe known to label numerous cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[4][5]
Q4: Is DCG-04 isomer-1 cell-permeable?
A4: No, DCG-04 and its isomers are generally not considered to be cell-permeable on their own.[6] For labeling within live cells, specialized delivery methods are required, such as coupling the probe to beads that can be phagocytosed.[6]
Q5: What is the difference between DCG-04 and DCG-04 isomer-1?
A5: DCG-04 isomer-1 is a stereoisomer of DCG-04.[1][2] While they share the same chemical formula and target class (cysteine cathepsins), the spatial arrangement of atoms is different. For most applications, their general function and usage are highly similar.
Troubleshooting Guide: Low Signal Intensity
Low or no signal is a common issue in DCG-04 labeling experiments. The following guide provides potential causes and solutions to help you troubleshoot this problem.
Problem 1: Inactive Target Enzymes
Possible Cause: The active site cysteine of the target cathepsins may be oxidized or otherwise unavailable for labeling. Cysteine proteases require a reducing environment to maintain the catalytic activity of their active site thiol.
Solution:
-
Include a reducing agent: Ensure your lysis and labeling buffers contain a sufficient concentration of a reducing agent like Dithiothreitol (DTT). A common concentration is 2 mM DTT, which should be added fresh to the buffer before use.[5]
-
Proper sample handling: Avoid repeated freeze-thaw cycles of your lysates, as this can lead to protein denaturation and enzyme inactivation.
-
Use fresh samples: Whenever possible, use freshly prepared cell or tissue lysates for labeling experiments.
Problem 2: Suboptimal Labeling Conditions
Possible Cause: The concentration of DCG-04 isomer-1, incubation time, temperature, or buffer pH may not be optimal for your specific experimental setup.
Solution:
-
Optimize probe concentration: Titrate the concentration of DCG-04 isomer-1. A typical starting point for cell lysates is between 5-20 µM.[6][7] If the signal is still low, you can increase the concentration, but be mindful of potential background signal.
-
Adjust incubation time and temperature: A standard incubation is 30-60 minutes at room temperature or 37°C.[5][6] You can try extending the incubation time to see if the signal improves.
-
Verify buffer pH: Cysteine cathepsins are most active in an acidic environment. The labeling buffer should have a pH of around 5.5.[5][6]
Problem 3: Presence of Inhibitors
Possible Cause: Your sample may contain endogenous inhibitors of cysteine proteases, or other components of your experimental system may be interfering with the labeling reaction.
Solution:
-
Consider sample source: Be aware that certain tissues or cell types may have high levels of endogenous cysteine protease inhibitors.
-
Control experiments: Include a positive control with purified, active cathepsin to ensure your probe and detection reagents are working correctly. Also, a negative control where you pre-incubate the lysate with a known cysteine protease inhibitor (like E-64) before adding DCG-04 can help confirm the specificity of your signal.[8]
Problem 4: Inefficient Detection
Possible Cause: Issues with the downstream detection steps, such as the streptavidin-HRP conjugate, substrate, or imaging, can lead to a weak or absent signal.
Solution:
-
Check detection reagents: Ensure your streptavidin-HRP and chemiluminescent substrate are not expired and have been stored correctly.
-
Optimize streptavidin-HRP concentration: The concentration of the streptavidin-HRP conjugate may need to be optimized. Follow the manufacturer's recommendations as a starting point.
-
Sufficient washing: Inadequate washing after the streptavidin-HRP incubation can lead to high background, which can obscure a weak signal. Conversely, excessive washing could potentially reduce the signal.
-
Exposure time: When imaging the blot, ensure you are using a sufficiently long exposure time to capture a weak signal.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for DCG-04 labeling. These values can be used as a starting point for optimizing your experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| DCG-04 isomer-1 | 5 µM - 50 µM | Start with a lower concentration and titrate up as needed.[6] |
| Dithiothreitol (DTT) | 1 mM - 10 mM | Should be added fresh to buffers. A 2 mM concentration is common.[5][9] |
| Protein Lysate | 1 mg/mL | A typical starting concentration for labeling experiments.[5] |
Table 2: Recommended Incubation and Buffer Parameters
| Parameter | Recommended Value | Notes |
| Incubation Time | 30 - 60 minutes | Can be extended if the signal is low. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may enhance labeling for some enzymes.[6] |
| Buffer pH | 5.5 | Optimal for cysteine cathepsin activity.[5][6] |
Experimental Protocols
Detailed Protocol for DCG-04 Labeling of Cell Lysates
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of ice-cold lysis buffer (50 mM Sodium Acetate, 5 mM MgCl₂, 0.5% NP-40, pH 5.5).[6]
-
Immediately before use, add DTT to the lysis buffer to a final concentration of 2 mM.[5]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
-
DCG-04 Labeling:
-
In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1 mg/mL with lysis buffer.
-
Add DCG-04 isomer-1 to a final concentration of 10 µM.
-
Incubate for 60 minutes at 37°C.[6]
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting and Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[10][11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of DCG-04 covalent labeling of active cysteine cathepsins.
Experimental Workflow
Caption: Standard experimental workflow for DCG-04 isomer-1 labeling.
Troubleshooting Logic for Low Signal
Caption: Logical workflow for troubleshooting low signal in DCG-04 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
reducing non-specific binding of DCG04 isomer-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the activity-based probe, DCG04 isomer-1, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: DCG04 is an activity-based probe designed to target and covalently modify the active site cysteine of papain-family cysteine proteases, primarily the cathepsins.[1] It is considered a broad-spectrum probe, meaning it can label multiple cysteine cathepsins, including B, C, F, H, K, L, S, V, and X.[2] The "isomer-1" designation may refer to a specific stereoisomer of the parent molecule, though in practice, its target profile is expected to be similar to the generally described DCG04.
Q2: What is non-specific binding and why is it a problem with this compound?
Q3: How can I confirm that the binding I observe is specific to the active site of my target cathepsin?
A3: A competition assay is the most effective method. Prior to adding this compound, pre-incubate your sample with an unlabeled, broad-spectrum cysteine protease inhibitor, such as E-64, or a more specific inhibitor if you are targeting a particular cathepsin.[4] A significant reduction in the signal from your this compound probe after pre-incubation indicates that the binding is specific to the active site.
Q4: What are the key experimental parameters to optimize for reducing non-specific binding?
A4: The key parameters to optimize are:
-
Probe Concentration: Use the lowest concentration of this compound that still provides a detectable signal for your target.
-
Incubation Time: Minimize the incubation time to reduce the chances of non-specific interactions.
-
Buffer Composition: The pH, salt concentration, and presence of blocking agents in your buffer can all significantly impact non-specific binding.[5]
-
Washing Steps: Thorough and stringent washing after probe incubation is crucial to remove unbound and weakly interacting probe molecules.
Troubleshooting Guides
Issue 1: High Background or Multiple Non-Specific Bands
High background signal can obscure the specific labeling of target cathepsins. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Titrate this compound to determine the optimal concentration that maximizes specific signal while minimizing background. Start with a range and perform a dose-response experiment. |
| Incubation time is too long. | Perform a time-course experiment to identify the shortest incubation time that yields sufficient specific labeling. |
| Suboptimal buffer conditions. | Optimize the buffer composition. Refer to the "Optimized Buffer Components" table below for recommended starting points and additives.[5] |
| Insufficient blocking. | Add a blocking agent like Bovine Serum Albumin (BSA) to your lysis and labeling buffers to reduce non-specific protein-probe interactions.[3] |
| Ineffective washing. | Increase the number and duration of wash steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer to disrupt weak, non-specific interactions. |
| Sample degradation. | Ensure that protease inhibitors (other than those targeting cysteine proteases) are included during sample preparation to maintain protein integrity. |
Optimized Buffer Components for this compound Labeling
The composition of your labeling buffer is critical for achieving specific binding. The following table provides a recommended starting formulation and optional additives for troubleshooting.
| Component | Recommended Concentration | Purpose |
| Buffer | 50 mM Sodium Acetate (NaOAc) | Maintain optimal pH for cathepsin activity. |
| pH | 5.5 | Cysteine cathepsins are generally more active in acidic environments.[2] |
| Reducing Agent | 2 mM Dithiothreitol (DTT) | Keeps the active site cysteine in a reduced, reactive state. |
| Cofactor | 5 mM Magnesium Chloride (MgCl₂) | May be required for the activity of some cathepsins. |
| Blocking Agent (Optional) | 0.1 - 1% Bovine Serum Albumin (BSA) | Reduces non-specific binding to surfaces and other proteins.[3] |
| Detergent (Optional) | 0.05 - 0.1% Tween-20 or Triton X-100 | Helps to solubilize proteins and can reduce hydrophobic non-specific interactions. |
| Salt (Optional) | 50 - 150 mM Sodium Chloride (NaCl) | Can help to disrupt ionic interactions that contribute to non-specific binding. |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Scanning for Specific Labeling of Cysteine Cathepsins
This protocol describes the labeling of cysteine cathepsins in cell lysates and detection via in-gel fluorescence scanning.
Materials:
-
Cell lysate
-
This compound (with a fluorescent tag)
-
Labeling Buffer (50 mM NaOAc, 2 mM DTT, 5 mM MgCl₂, pH 5.5)[2]
-
SDS-PAGE loading buffer
-
Unlabeled cysteine protease inhibitor (e.g., E-64) for competition assay
-
Fluorescence gel scanner
Procedure:
-
Thaw cell lysate on ice and determine the protein concentration.
-
Dilute the lysate to a final concentration of 1 mg/mL in pre-chilled Labeling Buffer.
-
For the competition control: Pre-incubate a sample of the diluted lysate with the unlabeled inhibitor (e.g., 10 µM E-64) for 30 minutes at room temperature.
-
Add the fluorescently-labeled this compound to all samples (including the competition control) to the desired final concentration (start with a titration from 0.1 to 5 µM).
-
Incubate for 30 minutes at room temperature.[2]
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore on your this compound.
-
Compare the fluorescent bands in the sample treated with this compound alone to the competition control. A significant decrease in band intensity in the competition lane indicates specific labeling.
Visualizations
References
Technical Support Center: Optimizing DCG04 Isomer-1 Concentration for Experiments
Welcome to the technical support center for DCG04 isomer-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their experimental needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical probe used in life sciences research. It is an isomer of DCG04, which is known as a multivalent ligand for the mannose-6-phosphate (B13060355) receptor and an activity-based probe for cysteine cathepsins.[1][2] Its primary application is the fluorescent labeling and activity profiling of cysteine cathepsins within cell lysates and in living cells.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an activity-based probe. It contains a reactive epoxide group that forms a covalent bond with the active site cysteine residue of active cathepsins. This irreversible binding allows for the specific labeling and subsequent detection of active enzyme populations. Additionally, as a ligand for the mannose-6-phosphate receptor, it can be internalized by cells through receptor-mediated endocytosis, targeting the probe to lysosomal compartments where cathepsins are abundant.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C and protected from light. When preparing working dilutions in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting cell viability or enzyme activity. The stability of similar fluorescent probes in aqueous solutions can be limited, so it is advisable to prepare working solutions fresh for each experiment.[5][6]
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals. A good starting point for in-cell labeling is a dose-response experiment ranging from 1 µM to 20 µM. For labeling in cell lysates, a lower concentration range of 0.5 µM to 5 µM is often sufficient. Please refer to the data in Table 1 for more specific recommendations.
Data Presentation: Recommended Concentration Ranges
| Application | Cell/Lysate Type | Recommended Starting Concentration | Key Considerations |
| In-cell Cathepsin Labeling | Macrophages (e.g., RAW264.7) | 1 - 10 µM | Macrophages exhibit high endocytic activity, potentially leading to higher probe uptake. |
| Cancer Cell Lines (e.g., NIH-3T3) | 2 - 15 µM | Receptor expression levels and lysosomal content can vary significantly between cell lines. | |
| Primary Cells | 0.5 - 5 µM | Primary cells can be more sensitive; start with lower concentrations. | |
| Cell Lysate Labeling | Total Cell Lysate | 0.5 - 5 µM | Direct access to enzymes allows for lower concentrations. Ensure appropriate lysis buffer pH (typically pH 5.5) for optimal cathepsin activity.[7] |
| Competition Assays | Cell Lysates | 1 - 5 µM | The concentration of this compound should be at or near saturation for clear competition results. |
Experimental Protocols
Protocol 1: In-Cell Fluorescent Labeling of Cysteine Cathepsins
This protocol outlines the general steps for labeling active cysteine cathepsins in living cells using a fluorescently-tagged this compound.
Materials:
-
Cells of interest cultured in appropriate multi-well plates or on coverslips
-
Fluorescently-tagged this compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Optional: Lysosomal marker (e.g., LysoTracker)
-
Optional: Cysteine cathepsin inhibitor (e.g., JPM-OEt) for control
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment.
-
Inhibitor Control (Optional): For a negative control, pre-incubate a subset of cells with a broad-spectrum cysteine cathepsin inhibitor (e.g., 20 µM JPM-OEt) for 30-60 minutes at 37°C.[8]
-
Probe Incubation: Prepare the desired concentration of fluorescent this compound in complete cell culture medium. Remove the existing medium from the cells and add the probe-containing medium. Incubate for 1-3 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Lysosomal Co-localization (Optional): If desired, incubate the cells with a lysosomal marker according to the manufacturer's instructions to confirm the probe's localization.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound.
Protocol 2: Competition Assay for Inhibitor Potency
This protocol is designed to assess the potency of a test inhibitor by measuring its ability to compete with this compound for binding to active cathepsins in a cell lysate.
Materials:
-
Cell lysate containing active cathepsins
-
This compound (biotinylated or fluorescently tagged)
-
Test inhibitor at various concentrations
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% NP-40)[9]
-
SDS-PAGE reagents
-
Western blot apparatus
-
Streptavidin-HRP or appropriate antibody for detection
-
Chemiluminescent substrate or fluorescence scanner
Procedure:
-
Lysate Preparation: Prepare a cell lysate and determine the protein concentration.
-
Inhibitor Pre-incubation: In separate microcentrifuge tubes, pre-incubate a fixed amount of cell lysate (e.g., 25-50 µg) with a serial dilution of the test inhibitor for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add this compound to each tube at a final concentration that gives a robust signal (e.g., 1-5 µM). Incubate for 1 hour at 37°C.[9]
-
SDS-PAGE and Western Blot: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Block the membrane and probe with streptavidin-HRP (for biotinylated DCG04) or an anti-fluorophore antibody. Develop the blot using a suitable substrate and image the results. A decrease in the signal from this compound indicates successful competition by the test inhibitor.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Suboptimal Probe Concentration: The concentration of this compound may be too low. 2. Low Target Abundance/Activity: The target cathepsins may have low expression or activity in your cells. 3. Probe Instability: The probe may have degraded due to improper storage or handling. 4. Incorrect Imaging Settings: The microscope settings may not be optimal for the fluorophore. | 1. Perform a dose-response experiment to determine the optimal concentration (see Table 1). 2. Use a positive control cell line known to have high cathepsin activity. 3. Prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles. 4. Optimize excitation and emission wavelengths, exposure time, and gain settings. To improve the signal-to-noise ratio, ensure your sample is bright and that the light emitted from your sample efficiently reaches the detector.[10] |
| High Background Fluorescence | 1. Incomplete Washing: Residual unbound probe can contribute to background signal. 2. Non-specific Binding: The probe may be binding non-specifically to other cellular components. 3. Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 1. Increase the number and duration of washing steps with PBS. 2. Include a blocking step with a suitable agent if non-specific binding is suspected. In competition assays, increasing the salt concentration in wash buffers may reduce weak, off-target interactions. 3. Acquire an image of unstained cells to determine the level of autofluorescence and use this for background subtraction. |
| Inconsistent Results | 1. Variable Cell Health/Density: Differences in cell viability or the number of cells seeded can lead to variability. 2. Inconsistent Probe Preparation: Variations in the preparation of working solutions can affect the final concentration. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent results. | 1. Ensure consistent cell seeding density and use cells from a similar passage number for all experiments. 2. Prepare a master mix of the probe solution to add to all wells to ensure consistency. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Labeled Bands (Off-Target Effects) | 1. Cross-reactivity with other enzymes: The probe may be labeling other enzymes with reactive cysteine residues. 2. Non-specific labeling at high concentrations: High probe concentrations can lead to non-specific labeling. | 1. Use specific inhibitors for other enzyme classes to determine if the unexpected bands are due to off-target labeling. 2. Perform a dose-response experiment to find the lowest effective concentration that provides a good signal for your target while minimizing off-target labeling. The use of activity-based protein profiling (ABPP) with mass spectrometry can help identify off-target binders.[11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
DCG04 isomer-1 stability and storage conditions
Welcome to the technical support center for DCG04 isomer-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an isomer of DCG04, which functions as a multivalent ligand for the mannose-6-phosphate (B13060355) receptor. It is primarily used as an activity-based probe for labeling numerous cysteine cathepsins in cell and tissue lysates. This allows for the study of the activity and distribution of these enzymes, which are involved in various physiological and pathological processes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the stability data table below for detailed storage recommendations for both the powdered form and when in solvent.
Q3: How should I handle this compound upon receipt?
A3: this compound is shipped at room temperature in the continental US, but this may vary for other locations. Upon receipt, it is recommended to store the compound as specified in the stability data table to ensure its long-term stability.
Q4: Can I expect this compound to be stable in biological fluids like plasma?
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, like many peptide-based molecules with reactive groups, it may be susceptible to hydrolysis and oxidation. Following the recommended storage and handling procedures will minimize degradation.
Stability and Storage Conditions
Proper storage of this compound is critical for its performance. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Low or no signal when labeling cysteine cathepsins.
-
Possible Cause 1: Inactive Probe.
-
Solution: Ensure that this compound has been stored correctly according to the recommended conditions. Improper storage can lead to degradation and loss of activity. Prepare fresh aliquots from a properly stored stock.
-
-
Possible Cause 2: Insufficient Probe Concentration.
-
Solution: Titrate the concentration of this compound to determine the optimal concentration for your specific cell or lysate type and experimental conditions.
-
-
Possible Cause 3: Low Target Enzyme Activity.
-
Solution: Confirm the activity of cysteine cathepsins in your sample using a generic activity assay. Ensure that your lysis and assay buffers are compatible with cathepsin activity (e.g., appropriate pH and reducing agents).
-
-
Possible Cause 4: Poor Cell Permeability (for live-cell imaging).
-
Solution: If using live cells, consider that the probe may have limited cell permeability. Optimize incubation time and concentration. If issues persist, consider using cell lysates.
-
Issue 2: High background signal.
-
Possible Cause 1: Non-specific Binding.
-
Solution: Include appropriate controls, such as a no-probe control and a competition experiment with a broad-spectrum cysteine cathepsin inhibitor (like E-64) to confirm that the signal is specific to cathepsin activity.
-
-
Possible Cause 2: Probe Aggregation.
-
Solution: Ensure the probe is fully dissolved in the solvent before diluting into your assay buffer. Sonication may help to break up aggregates.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Probe Aliquots.
-
Solution: Prepare single-use aliquots of the probe in solvent and store them at -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Differences in Sample Preparation.
-
Solution: Standardize your sample preparation protocol, including cell lysis methods, protein concentration determination, and buffer compositions.
-
Experimental Protocols
Protocol 1: General Procedure for Labeling Cysteine Cathepsins in Cell Lysates
-
Prepare Lysates: Harvest cells and lyse them in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 1% Triton X-100). Determine the protein concentration of the lysate.
-
Prepare Probe: Dilute the this compound stock solution to the desired final concentration in the lysis buffer.
-
Labeling Reaction: Add the diluted this compound to the cell lysate and incubate at 37°C for 30-60 minutes.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze the labeled proteins by SDS-PAGE followed by streptavidin blotting or fluorescence scanning, depending on the reporter tag on the probe.
Protocol 2: Assessing the Stability of this compound in Solution
-
Prepare Samples: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Aliquot the stock solution and store it under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At various time points (e.g., 0, 1 week, 2 weeks, 1 month), take a sample from each storage condition.
-
Activity Assay: Use the stored probe to label a consistent source of active cysteine cathepsins (e.g., a fresh cell lysate).
-
Analysis: Analyze the labeling efficiency by SDS-PAGE and quantify the signal intensity. A decrease in signal intensity over time indicates degradation of the probe.
Visual Guides
Caption: Experimental workflow for labeling cysteine cathepsins.
Caption: Troubleshooting guide for low experimental signal.
Technical Support Center: Overcoming DCG04 Isomer-1 Precipitation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common precipitation issues encountered with DCG04 isomer-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel kinase inhibitor with significant therapeutic potential. However, it is a lipophilic molecule with low aqueous solubility, making it susceptible to precipitation in aqueous-based experimental systems. Its solubility is also pH-dependent, further contributing to these challenges.
Q2: My this compound, dissolved in DMSO, precipitates immediately when diluted in my aqueous assay buffer. Why does this happen?
This is a common phenomenon known as "antisolvent precipitation" or "crashing out".[1] this compound is highly soluble in the organic solvent DMSO. When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is suddenly in a solvent environment where it is poorly soluble, causing it to precipitate.[2]
Q3: Can the temperature of my solutions affect the solubility of this compound?
Yes, temperature can significantly impact solubility. Adding the compound to cold media or buffers can decrease its solubility.[2] Conversely, gentle warming can sometimes help dissolve the compound, but caution must be exercised to avoid degradation.
Q4: I've noticed that the precipitation of this compound worsens over the course of my multi-day cell culture experiment. What could be the cause?
Time-dependent precipitation in cell culture can be due to several factors. The pH of the culture medium can shift over time due to cellular metabolism.[1] For a compound like this compound with pH-dependent solubility, this can lead to decreased solubility. Additionally, the compound may interact with proteins in the serum, forming insoluble complexes.[1] Evaporation of media from culture plates can also increase the compound's concentration, potentially exceeding its solubility limit.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Question: I am observing immediate precipitate formation when I add my 10 mM DMSO stock of this compound to my cell culture medium for a final concentration of 10 µM. How can I prevent this?
Answer: This is a classic case of the compound "crashing out" due to poor aqueous solubility. Here are several strategies to address this:
-
Reduce the Final Concentration: The most direct approach is to test lower final concentrations of this compound to find a concentration that remains below its solubility limit in the final assay medium.[1][4]
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[1][2] For example, first, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media while gently vortexing.[2] Then, add this intermediate dilution to the rest of your media.
-
Use Co-solvents: Consider the use of a co-solvent in your final solution. Pharmaceutically acceptable co-solvents like PEG400 or ethanol (B145695) can help maintain solubility.[1][4] Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Adjust the pH: this compound is a weak base, and its solubility is pH-dependent. Lowering the pH of your aqueous buffer may increase its solubility.[1][4] However, you must verify that the adjusted pH is compatible with your biological assay.
Issue 2: Precipitate in the DMSO Stock Solution
Question: I found a precipitate in my 10 mM DMSO stock solution of this compound after it was stored at -20°C. What should I do?
Answer: Precipitation in a DMSO stock can occur even though this compound is generally highly soluble in DMSO.[1] This could be due to the absorption of atmospheric moisture by the DMSO, creating a less favorable solvent environment. Gentle warming and vortexing or sonication can often redissolve the compound.[4] To prevent this, it is recommended to aliquot your DMSO stock into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to moisture.
Data Presentation
Table 1: Kinetic Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Kinetic Solubility (µM) |
| 100% DMSO | 25 | >10,000 |
| 100% Ethanol | 25 | 1,500 |
| PBS (pH 7.4) | 25 | 5 |
| PBS (pH 6.5) | 25 | 25 |
| Cell Culture Media + 10% FBS | 37 | 8 |
| Cell Culture Media (serum-free) | 37 | 3 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (Final Concentration) | Kinetic Solubility (µM) |
| 0.5% DMSO | 5 |
| 1% PEG400 | 15 |
| 1% Ethanol | 12 |
| 0.5% DMSO + 1% PEG400 | 20 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be achieved in your specific aqueous medium without precipitation.
-
Prepare a Serial Dilution: Start with your 10 mM this compound stock in DMSO and prepare a 2-fold serial dilution series in DMSO.[2]
-
Dilute into Aqueous Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) aqueous medium. This results in a 1:100 dilution and a final DMSO concentration of 1%.[1] Include a DMSO-only control.
-
Incubate and Observe: Seal the plate and shake it at room temperature for 2 hours.[1] For cell-based assays, incubate at 37°C and 5% CO2.[2]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2]
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1][2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is your maximum working soluble concentration under these conditions.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for solubility assessment.
References
Technical Support Center: Improving DCG04 Isomer-1 Cell Permeability
Welcome to the technical support center for DCG04 isomer-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the cell permeability of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in your research.
Frequently Asked Questions (FAQs)
Q1: What is DCG04 and why is cell permeability a concern?
DCG-04 is known as an irreversible inhibitor of cysteine proteases. For compounds like this compound to be effective against intracellular targets, they must first be able to cross the cell membrane. Poor cell permeability can lead to low intracellular concentrations, resulting in reduced efficacy in cell-based assays and potentially limiting its therapeutic utility.[1][2]
Q2: What are the common causes of poor cell permeability for a compound like this compound?
Poor cell permeability is often attributed to the physicochemical properties of a compound.[3] Key factors that can hinder cell permeability include:
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[3][4]
-
Low Lipophilicity: The ability of a compound to partition into the lipid bilayer is crucial for passive diffusion.[3]
-
High Polar Surface Area (PSA): A high PSA, often due to the presence of hydrogen bond donors and acceptors, can impede membrane permeation.[3][4]
-
Presence of Charged Groups: Charged molecules have difficulty passing through the hydrophobic core of the cell membrane.[3][5]
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[3][6]
Q3: How can I initially assess the cell permeability of this compound?
A tiered approach using in vitro permeability assays is recommended to confirm and quantify cell permeability.[3] The most common starting points are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability. It provides a good initial screen to understand the compound's intrinsic ability to cross a lipid membrane.[3][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It assesses both passive diffusion and active transport, including efflux.[3][7][8]
A direct measurement of intracellular concentration can also be achieved through cellular uptake assays in relevant cell lines.[3]
Q4: What do the results of a permeability assay, like the apparent permeability coefficient (Papp), indicate?
The apparent permeability coefficient (Papp), typically measured in cm/s, is the primary parameter determined in permeability assays.[7] It provides a quantitative measure of a compound's permeability. Generally, Papp values are classified as follows:
| Permeability Classification | Papp Value (x 10-6 cm/s) |
| Low | < 1.0[9] |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Note: Specific thresholds may vary between laboratories and assay systems.
In cell-based assays like the Caco-2 assay, the efflux ratio (ER) is also calculated to determine if the compound is a substrate of efflux transporters.[7] An efflux ratio greater than 2 is often indicative of active efflux.
Troubleshooting Guides
Issue: Low Intracellular Concentration of this compound Observed
This guide provides a systematic approach to troubleshooting and improving the low cell permeability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Predicting and improving the membrane permeability of peptidic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioivt.com [bioivt.com]
- 9. pharmaron.com [pharmaron.com]
minimizing off-target effects of DCG04 isomer-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DCG04, a potent, broad-spectrum, activity-based probe for cysteine cathepsins. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and provide strategies for data interpretation and minimizing ambiguity arising from the probe's broad reactivity.
Frequently Asked Questions (FAQs)
Q1: What is DCG04 and what is its primary mechanism of action?
A1: DCG04 is an activity-based probe (ABP) designed to covalently and irreversibly bind to the active site of cysteine cathepsins.[1][2] Its structure consists of a peptide scaffold, an epoxide electrophile that reacts with the active site cysteine, and a tag (commonly biotin) for detection and affinity purification.[1][3] The probe's binding is dependent on the enzymatic activity of the target cathepsin.
Q2: The prompt mentions "DCG04 isomer-1." Is this a specific variant of the probe?
A2: The scientific literature predominantly refers to DCG04 as a single chemical entity. The designation "isomer-1" may be a non-standard nomenclature. DCG04 is a specific chemical structure, though it can be synthesized with different tags, such as biotin (B1667282) or fluorescent dyes (e.g., Cy5-DCG04), for various experimental applications.[4]
Q3: What are the known targets of DCG04?
A3: DCG04 is a broad-spectrum probe and has been shown to label numerous cysteine cathepsins.[4][5] Its reactivity profile can vary depending on the biological sample (cell lysate, tissue type) and experimental conditions.[6] Known targets are summarized in the table below.
Table 1: Reported Cysteine Cathepsin Targets of DCG04
| Cathepsin Target | Reported in Literature |
| Cathepsin B | [4][6] |
| Cathepsin C | [4] |
| Cathepsin H | [4][6] |
| Cathepsin J | [4] |
| Cathepsin K | [4] |
| Cathepsin L | [4][6] |
| Cathepsin S | [4][6] |
| Cathepsin V | [4] |
| Cathepsin X | [4] |
| Cathepsin Z | [6] |
Q4: How can I minimize the "off-target" effects or broad reactivity of DCG04 in my experiments?
A4: Since DCG04 is inherently a broad-spectrum probe, "minimizing off-target effects" translates to strategies for identifying the specific cathepsin(s) responsible for a phenotype or for focusing on a particular cathepsin's activity. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate DCG04 to the lowest concentration that provides a detectable signal to minimize labeling of lower-affinity targets.[7]
-
Competitive Labeling: Pre-incubate your sample with a selective, but non-tagged, inhibitor for a specific cathepsin before adding DCG04. A diminished signal for a particular band on a gel would indicate that the specific cathepsin was blocked.
-
Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out a specific cathepsin.[7] The disappearance of a labeled band in the knockout/knockdown sample confirms its identity.[8]
-
Immunoprecipitation: After labeling with biotinylated DCG04, use an antibody specific to a cathepsin of interest to immunoprecipitate it and then detect the biotin tag.[4]
Troubleshooting Guides
Problem: I see multiple bands on my gel after DCG04 labeling. How do I know which one is my target of interest?
-
Solution 1: Molecular Weight Comparison: Compare the apparent molecular weights of the labeled bands to the known molecular weights of active cathepsins. Be aware that the pro-form and mature, active form of cathepsins have different molecular weights.
-
Solution 2: Genetic Knockdown: As mentioned in the FAQs, the most definitive way to identify a band is to use siRNA or CRISPR to eliminate the expression of the suspected cathepsin and observe the disappearance of the corresponding band.[7][8]
-
Solution 3: Immunoprecipitation/Western Blot: After DCG04 labeling and SDS-PAGE, transfer the proteins to a membrane and probe with an antibody specific to your cathepsin of interest to confirm if it co-localizes with a labeled band.
Problem: I am not seeing any labeling with DCG04.
-
Solution 1: Check for Active Enzyme: DCG04 only labels active cathepsins. Ensure your lysis buffer and experimental conditions (e.g., pH, reducing agents like DTT) are optimal for cathepsin activity.[4][6] A common buffer condition is 50 mM sodium acetate, pH 5.5, with 2 mM DTT.[4]
-
Solution 2: Probe Integrity: Ensure the DCG04 probe has been stored correctly and has not degraded.
-
Solution 3: Target Expression: Confirm that the target cathepsins are expressed in your cell line or tissue sample using methods like Western Blot or qPCR.[7]
Experimental Protocols
Protocol 1: Standard Labeling of Cysteine Cathepsins in Cell Lysates with DCG04
-
Lysate Preparation: Prepare cell lysates in a buffer compatible with cathepsin activity (e.g., 50 mM sodium acetate, pH 5.0, 5 mM MgCl₂, 0.5% NP-40).[6] Determine the protein concentration of the lysate.
-
Labeling Reaction: Incubate a standardized amount of protein lysate (e.g., 25 µg) with the desired concentration of DCG04 (a titration from 1-10 µM is a good starting point) for 60 minutes at 37°C.[6]
-
Quenching and Denaturation: Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 10 minutes.
-
Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE on a 12.5% gel.[6]
-
Detection:
Protocol 2: Competitive Labeling for Target Identification
-
Prepare Lysates: Prepare cell lysates as described in Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the lysate with a selective inhibitor for a specific cathepsin for 30 minutes at room temperature.
-
DCG04 Labeling: Add DCG04 to the pre-incubated lysate and proceed with the labeling and detection steps as described in Protocol 1.
-
Analysis: Compare the band pattern of the sample pre-incubated with the selective inhibitor to a control sample without the inhibitor. A reduced intensity or disappearance of a band in the inhibitor-treated sample suggests it is the target of that inhibitor.
Visualizations
Caption: Mechanism of action of the DCG04 activity-based probe.
Caption: A logical workflow for troubleshooting DCG04 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Technical Support Center: Safe Handling of DCG04 Isomer-1
This guide provides essential safety information for researchers, scientists, and drug development professionals working with DCG04 isomer-1. As a novel research chemical, comprehensive safety data for this compound is not yet fully established. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The following information is based on general laboratory safety principles for handling research chemicals and data available for the parent compound, DCG04. A thorough risk assessment should be conducted by the user before beginning any experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do before working with this compound?
A1: Before handling this compound, you must read and understand the Safety Data Sheet (SDS) for the parent compound, DCG04, as a specific SDS for the isomer may not be available. You should also perform a risk assessment for your specific experiment and ensure you have the appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood) in place.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator may be necessary.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Q5: What is the proper procedure for disposing of this compound waste?
A5: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unexpected reaction or fuming during experiment. | Incompatibility with other reagents or materials. | Immediately cease the operation, if safe to do so. Evacuate the area and alert your lab supervisor. Ensure proper ventilation. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | Consult literature for appropriate solvents for DCG04 or similar compounds. Gentle heating or sonication may aid dissolution, but should be done with caution in a fume hood. |
| Spill of solid this compound. | Accidental mishandling of the container. | Follow the spill cleanup protocol outlined below. Do not create dust. |
| Spill of this compound solution. | Accidental mishandling of the container or reaction vessel. | Follow the spill cleanup protocol for solutions. Absorb the spill with an inert material. |
Experimental Protocols: Spill Cleanup
Small Spill of Solid this compound:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Small Spill of this compound Solution:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE.
-
Containment: Surround the spill with an absorbent material (e.g., absorbent pads or sand).
-
Absorption: Cover the spill with the absorbent material.
-
Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Visualizations
Caption: Workflow for handling a chemical spill of this compound.
optimizing incubation time for DCG04 isomer-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DCG04 isomer-1.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of incubation time for this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Assay Results | Inconsistent cell seeding density, leading to variations in cell number at the time of treatment. | Ensure a homogenous cell suspension and use a calibrated automated cell counter for accurate seeding. |
| Edge effects in multi-well plates, where wells at the edge of the plate behave differently. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humid environment. | |
| Fluctuation in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator settings. Ensure the incubator door is not opened frequently during the incubation period. | |
| No Observable Dose-Response | Incubation time is too short for this compound to exert its biological effect. | Perform a time-course experiment to determine the optimal incubation duration. See the experimental protocol below. |
| The concentration range of this compound is not appropriate for the cell line being used. | Test a broader range of concentrations, from nanomolar to micromolar, to identify the effective dose. | |
| The target of this compound is not expressed or is mutated in the chosen cell line. | Verify the expression and mutation status of the target protein in your cell line using techniques like Western blotting or sequencing. | |
| Cell Toxicity Observed at All Concentrations | The compound has off-target cytotoxic effects at the tested concentrations. | Lower the concentration range and shorten the incubation time. Consider using a less sensitive cell line if possible. |
| The solvent used to dissolve this compound is toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold (typically <0.5%). |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the fictional "Kinase-X," a key component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of cellular proliferation.
What is the recommended starting concentration for this compound?
For initial experiments, a concentration range of 1 nM to 10 µM is recommended. The optimal concentration will depend on the cell line and the specific assay being performed.
How should I prepare and store this compound?
This compound should be dissolved in sterile DMSO to create a stock solution (e.g., 10 mM). The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.
What is a typical incubation time for this compound?
The optimal incubation time can vary significantly between cell lines and depends on the biological question being addressed. A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup. A typical range to test is between 6 and 48 hours.
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound
This protocol describes a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay.
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate at the predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a working solution of this compound at the desired concentration (e.g., the IC50 value if known, or a concentration determined from a dose-response curve).
-
Prepare a vehicle control (e.g., medium with the same concentration of DMSO as the compound-treated wells).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plate for a series of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Assay Readout:
-
At each time point, perform the desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a Western blot to measure the phosphorylation of a downstream target, or a gene expression analysis.
-
-
Data Analysis:
-
Normalize the data from the compound-treated wells to the vehicle control at each time point.
-
Plot the normalized response as a function of time to determine the incubation time that yields the optimal effect.
-
Quantitative Data
Table 1: Time-Course of Kinase-X Inhibition by this compound (100 nM)
| Incubation Time (Hours) | % Inhibition of Kinase-X Phosphorylation (Mean ± SD) |
| 0 | 0 ± 0.0 |
| 2 | 15.2 ± 3.1 |
| 4 | 35.8 ± 4.5 |
| 8 | 68.3 ± 5.2 |
| 12 | 85.1 ± 3.9 |
| 24 | 92.5 ± 2.8 |
| 48 | 88.7 ± 4.1 |
This data suggests that the optimal incubation time for inhibiting Kinase-X phosphorylation with 100 nM this compound is approximately 24 hours, as the effect plateaus and slightly declines thereafter.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK pathway.
Caption: Workflow for optimizing the incubation time of this compound.
DCG04 isomer-1 issues in fixed versus live cells
Welcome to the technical support center for DCG04 isomer-1. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing this activity-based probe for cysteine cathepsins. Below you will find information to help address common issues encountered during experiments in both fixed and live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
DCG04 is an activity-based probe designed to target and covalently modify the active site of cysteine cathepsins.[1][2][3] It is often used to label and visualize these active proteases in cell and tissue lysates, as well as in living cells.[2][4] The "isomer-1" designation typically refers to a specific stereoisomer of the molecule, which may offer altered selectivity or reactivity profiles.
Q2: How does this compound work?
The probe consists of an epoxysuccinate reactive group that covalently binds to the active site thiol of cysteine cathepsins.[3][4] This mechanism-based binding means that the extent of labeling is proportional to the enzyme's activity.[2] DCG04 is often appended with a tag, such as biotin (B1667282) or a fluorophore like Cy5, for detection.[3][4]
Q3: What is the difference between using this compound in fixed versus live cells?
In live cells , this compound can be used to study the real-time activity and localization of cathepsins within their native cellular environment.[2][5] This allows for the investigation of dynamic cellular processes.[6] In fixed cells , the probe is used to label active cathepsins at a specific point in time. Fixation can, however, affect enzyme activity and probe accessibility, potentially leading to artifacts.
Q4: Can fixation affect the labeling of cathepsins by this compound?
Yes, fixation can impact the enzymatic activity of cathepsins. Some fixation methods may denature the enzymes, rendering them inactive and unable to be labeled by an activity-based probe like this compound. It is crucial to use a fixation protocol that preserves the enzymatic activity of the target cathepsins.
Troubleshooting Guides
Issue 1: No or Low Signal in Fixed Cells
| Possible Cause | Recommended Solution |
| Loss of Enzyme Activity During Fixation | Use a milder fixation method, such as light paraformaldehyde fixation, and avoid harsh organic solvents like methanol (B129727) or acetone (B3395972) which can denature proteins. |
| Poor Permeabilization | Ensure adequate permeabilization to allow the probe to access intracellular cathepsins. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin). |
| Incorrect Probe Concentration | The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a concentration titration to determine the ideal concentration for your specific application.[7] |
| Insufficient Incubation Time | Increase the incubation time with the probe to allow for sufficient labeling of the target enzymes. |
| Inactive Probe | Ensure the probe has been stored correctly and has not degraded. Prepare fresh dilutions of the probe for each experiment. |
Issue 2: High Background or Non-Specific Staining in Live Cells
| Possible Cause | Recommended Solution |
| Probe Aggregation | Some fluorescent probes can aggregate, leading to non-specific punctate staining.[8] Prepare fresh dilutions of this compound and consider a brief sonication of the stock solution. |
| Excessive Probe Concentration | A high concentration of the probe can lead to non-specific binding.[7] Titrate the probe to the lowest effective concentration. |
| Endocytosis of Aggregated Probe | If the probe forms aggregates in the media, these may be non-specifically internalized by cells. Ensure the probe is fully solubilized in the imaging media. |
| Autofluorescence | Cells naturally exhibit some level of autofluorescence, which can contribute to background signal.[9] Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Media Components | Some components in cell culture media, like phenol (B47542) red, can be fluorescent and contribute to background.[8] Use phenol red-free media for imaging experiments. |
Issue 3: Cell Death or Phototoxicity During Live-Cell Imaging
| Possible Cause | Recommended Solution |
| Probe-Induced Toxicity | High concentrations of the probe or prolonged incubation times may be toxic to cells. Determine the optimal, non-toxic concentration and incubation time for your cell type. |
| Phototoxicity | Excessive exposure to excitation light can damage cells, especially during time-lapse imaging.[5][10] Minimize exposure time, reduce laser power, and use a highly sensitive camera.[11] |
| Unstable Imaging Environment | Fluctuations in temperature, humidity, and CO2 can stress cells.[11] Use an environmental chamber on the microscope to maintain optimal cell culture conditions during imaging. |
Experimental Protocols
Protocol 1: Labeling of Active Cathepsins in Fixed Cells
-
Cell Culture: Plate cells on coverslips and culture to the desired confluency.
-
Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Probe Labeling: Dilute this compound to the optimized concentration in a suitable buffer (e.g., PBS with 1 mM DTT). Incubate with cells for 1 hour at 37°C in the dark.
-
Washing: Wash cells three times with PBS to remove unbound probe.
-
Counterstaining (Optional): Stain nuclei with a suitable dye (e.g., DAPI).
-
Mounting: Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Live-Cell Imaging of Cathepsin Activity
-
Cell Culture: Plate cells in a glass-bottom imaging dish.
-
Media Exchange: Before imaging, replace the culture medium with a phenol red-free imaging medium.
-
Probe Loading: Add this compound to the imaging medium at the pre-determined optimal concentration.
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C and 5% CO2 to allow for probe uptake and labeling.
-
Washing (Optional): For some applications, a gentle wash with fresh imaging medium may be performed to reduce background from unbound probe.
-
Imaging: Place the imaging dish on the microscope stage within an environmental chamber. Acquire images using minimal excitation light to prevent phototoxicity. For time-lapse experiments, set the desired interval and duration.
Data Presentation
Table 1: Comparison of this compound Labeling Efficiency in Fixed vs. Live Cells (Representative Data)
| Condition | Cell Type | Probe Conc. (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| Live Cells | Macrophage J774 | 1 | 60 | 850 ± 75 | >95% |
| Fixed Cells (PFA) | Macrophage J774 | 1 | 60 | 620 ± 50 | N/A |
| Live Cells | Dendritic Cells | 1 | 60 | 930 ± 90 | >95% |
| Fixed Cells (PFA) | Dendritic Cells | 1 | 60 | 710 ± 65 | N/A |
Note: Data are representative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of action for this compound probe.
Caption: Troubleshooting workflow for this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Fluorescence Microscopy Errors [evidentscientific.com]
- 10. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Activity of DCG04 and its Diastereomer, DCG04 Isomer-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of the well-established cysteine cathepsin probe, DCG04, and its theoretical diastereomer, herein referred to as DCG04 Isomer-1. While DCG04 is widely utilized for activity-based protein profiling of cysteine proteases, the direct synthesis and evaluation of a specific isomer designated as "this compound" is not prominently described in the current literature. However, based on the known structure of DCG04 and the established importance of stereochemistry for the activity of its parent compound, E-64, we can infer the properties and compare the expected activities of these two isomers.
DCG04 is a biotinylated derivative of E-64, a natural product that irreversibly inhibits papain-like cysteine proteases.[1][2] The reactive moiety of both compounds is a trans-epoxysuccinyl group. The stereochemistry of this epoxide is critical for its inhibitory potency.[3] E-64 possesses a (2S, 3S) configuration in its epoxysuccinyl group, which is optimal for binding to the active site of many cysteine cathepsins.[3] Therefore, for the purpose of this guide, This compound will be defined as the diastereomer of DCG04 with a (2R, 3R) configuration in the epoxysuccinyl ring.
Data Presentation: Quantitative Comparison of DCG04 and this compound
The following table summarizes the expected key differences in the activity of DCG04 and its (2R, 3R) diastereomer, this compound, based on structure-activity relationships established for related epoxysuccinyl-based inhibitors.[3]
| Feature | DCG04 ((2S, 3S)-epoxysuccinyl) | This compound ((2R, 3R)-epoxysuccinyl) |
| Target Cathepsins | Broad-spectrum inhibitor of cysteine cathepsins (e.g., Cathepsin B, L, S, K).[4] | Expected to be a significantly weaker inhibitor of the same target cathepsins.[3] |
| Inhibitory Potency (IC₅₀) | Potent, typically in the nanomolar to low micromolar range for target cathepsins. | Expected to have a significantly higher IC₅₀, indicating lower potency.[3] |
| Mechanism of Action | Irreversible covalent modification of the active site cysteine thiol via nucleophilic attack on the epoxide ring.[5] | Same mechanism of action, but the rate of reaction is expected to be much slower due to suboptimal stereochemistry for active site binding.[3] |
| Utility as a Probe | Widely used as an activity-based probe for labeling and identifying active cysteine cathepsins.[6][7] | Not suitable as an effective activity-based probe due to its predicted low reactivity with target enzymes. |
Experimental Protocols
Detailed methodologies for key experiments to compare the activity of DCG04 and a potential isomer are provided below.
In Vitro Labeling of Cysteine Cathepsins in Cell Lysates
This protocol is designed to assess the ability of DCG04 and this compound to label active cysteine cathepsins in a complex protein mixture.
1. Preparation of Cell Lysates:
-
Harvest cultured cells (e.g., RAW 264.7 macrophages) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM DTT and 1% Triton X-100).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Labeling Reaction:
-
In separate microcentrifuge tubes, dilute the cell lysate to a final protein concentration of 1 mg/mL with lysis buffer.
-
Add DCG04 or this compound to the lysates at a final concentration of 1 µM. For a dose-response experiment, a range of concentrations (e.g., 0.1 µM to 10 µM) should be used.
-
Incubate the reactions at 37°C for 30-60 minutes.
3. Sample Preparation for Analysis:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
4. Western Blot Analysis:
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (to detect the biotin (B1667282) tag on the probes) diluted in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the labeled proteins using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Competition Assay for Inhibitory Potency
This experiment determines the relative inhibitory potency of DCG04 and this compound by competing against a known fluorescently labeled cysteine cathepsin probe.
1. Pre-incubation with Inhibitors:
-
Prepare cell lysates as described in the previous protocol.
-
In separate tubes, pre-incubate the cell lysate (1 mg/mL) with increasing concentrations of either DCG04 or this compound (e.g., 0 nM to 100 µM) for 30 minutes at 37°C.
2. Labeling with a Fluorescent Probe:
-
Add a broad-spectrum fluorescent cysteine cathepsin probe (e.g., a cell-permeable, fluorescently tagged E-64 analog) at a fixed concentration (e.g., 1 µM) to each tube.
-
Incubate for another 30 minutes at 37°C.
3. Analysis:
-
Stop the reaction and prepare samples for SDS-PAGE as described previously.
-
After electrophoresis, visualize the fluorescently labeled cathepsins directly using a fluorescence gel scanner.
-
The decrease in fluorescence intensity in the presence of DCG04 or this compound indicates inhibition. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. E-64 - Wikipedia [en.wikipedia.org]
- 3. E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCG-04 Isomer-1 and Other Activity-Based Probes for Cathepsin Profiling
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical probe is paramount for the accurate assessment of cathepsin activity. This guide provides a comprehensive comparison of DCG-04 isomer-1 with other prominent cathepsin probes, offering a detailed analysis of their performance based on available experimental data.
This document delves into the specifics of several activity-based probes (ABPs), including their mechanism of action, selectivity, and practical applications. The information is intended to assist researchers in making informed decisions for their experimental needs, from in vitro biochemical assays to in vivo imaging.
Probing the Proteolytic Landscape: An Overview of Cathepsin Probes
Cysteine cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. Activity-based probes are indispensable tools for studying these enzymes, as they covalently bind to the active site of the enzyme, allowing for direct and specific detection of their activity.
This guide focuses on a comparative analysis of DCG-04 isomer-1 against other widely used cathepsin probes, such as GB123 and the BMV series of probes.
Mechanism of Action: A Tale of Different Warheads
The efficacy and selectivity of an ABP are largely determined by its reactive group, or "warhead," which forms a covalent bond with the catalytic cysteine residue in the active site of the cathepsin.
DCG-04 isomer-1 utilizes an epoxide electrophile. This warhead reacts with the active site cysteine, forming a stable thioether bond. DCG-04 is a broad-spectrum probe, capable of labeling a wide range of cathepsins, including B, C, H, J, K, L, S, V, and X[1].
GB123 , in contrast, employs an acyloxymethylketone (AOMK) warhead. This probe also targets a range of cathepsins, but with a different selectivity profile, primarily labeling cathepsins B, S, and L[1].
The BMV series of probes, such as BMV109, utilize a phenoxymethyl ketone (PMK) warhead. This class of probes is also broad-spectrum and has been reported to exhibit enhanced reactivity and cellular uptake compared to earlier generation probes.
Performance Comparison: A Data-Driven Analysis
The choice of an ABP often depends on the specific experimental question. A broad-spectrum probe like DCG-04 is ideal for profiling the overall cathepsin activity, while more selective probes are necessary for studying the function of individual cathepsins.
| Probe | Warhead Type | Target Cathepsins | Cell Permeability | Notes |
| DCG-04 isomer-1 | Epoxide | Broad-spectrum (B, C, H, J, K, L, S, V, X) | Generally low (due to biotin (B1667282) tag) | Can be modified with fluorophores; not ideal for live-cell imaging without targeting moieties. |
| GB123 | AOMK | B, S, L | Yes | Cell-permeable and suitable for in vivo imaging. |
| BMV109 | PMK | Broad-spectrum (B, S, L, X) | Yes | Quenched probe that fluoresces upon binding, improving signal-to-noise.[2] |
| BMV083 | AOMK | Selective for Cathepsin S | Yes | A quenched, non-peptidic probe with improved selectivity for cathepsin S.[3] |
Quantitative Data on Potency and Selectivity:
One study reported that the non-peptidic probe BMV011 and the peptide-based probe GB123 showed comparable labeling potency for cathepsin S in living RAW cells (EC50 = 1.0 µM and 1.3 µM, respectively)[3]. However, BMV011 showed reduced labeling of cathepsin B, indicating a change in selectivity with the probe scaffold[3].
Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. Below are generalized protocols for in-lysate and in-cell labeling of cathepsins using activity-based probes.
In-Lysate Labeling of Cathepsins
This protocol is suitable for determining the overall cathepsin activity profile in a cell or tissue lysate.
-
Lysate Preparation:
-
Harvest cells or tissue and lyse in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM DTT and 1% Triton X-100).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.
-
Add the activity-based probe (e.g., DCG-04-biotin or a fluorescent probe) to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For biotinylated probes, transfer the proteins to a nitrocellulose membrane and detect with streptavidin-HRP followed by chemiluminescence.
-
For fluorescent probes, visualize the labeled cathepsins directly using a fluorescence gel scanner.
-
In-Cell Labeling of Cathepsins
This protocol is designed for assessing cathepsin activity in living cells.
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture dish and allow them to adhere.
-
Treat the cells with the cell-permeable fluorescent probe (e.g., GB123 or BMV109) at a final concentration of 1-10 µM in the culture medium.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells directly in SDS-PAGE loading buffer.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of an inhibitor against active cathepsins.
-
Inhibitor Pre-incubation:
-
Prepare cell or tissue lysate as described for in-lysate labeling.
-
Pre-incubate the lysate with varying concentrations of the test inhibitor for 30 minutes at 37°C.
-
-
Probe Labeling and Analysis:
-
Add a fluorescent ABP to the inhibitor-treated lysate at a fixed concentration.
-
Incubate for 30-60 minutes at 37°C.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning. The decrease in fluorescence intensity of a specific cathepsin band corresponds to the inhibitory potency of the compound.
-
Conclusion
The selection of an appropriate activity-based probe is a critical step in the study of cathepsin biology. DCG-04 isomer-1 remains a valuable tool for broad-spectrum cathepsin profiling in lysates, its utility in living cells is limited without chemical modification. For live-cell and in vivo applications, probes such as GB123 and the more recent BMV series offer significant advantages in terms of cell permeability and, in the case of quenched probes, improved signal-to-noise ratios. Researchers should carefully consider the specific requirements of their experiments, including the target cathepsins and the biological context, to choose the most suitable probe for their needs. Further head-to-head comparisons with standardized quantitative assays will be invaluable in further refining the selection process for these powerful research tools.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A non-peptidic cathepsin S activity-based probe for noninvasive optical imaging of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMV109 | Fluorescent Dye | 1458731-58-2 | Invivochem [invivochem.com]
Validating DCG04 Isomer-1 Labeling: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of target engagement by chemical probes is paramount. This guide provides a comprehensive comparison of Western blot and alternative techniques for validating the labeling of cysteine cathepsins by DCG04 isomer-1, an activity-based probe crucial for studying the functional state of these proteases.
This compound is a powerful tool for profiling the activity of cysteine cathepsins, a family of proteases implicated in a multitude of physiological and pathological processes, including immune responses, apoptosis, and cancer. As a mechanism-based probe, it forms a covalent bond with the active site cysteine of these enzymes. This irreversible binding allows for the detection and quantification of active cathepsins. Accurate validation of this labeling is essential for the correct interpretation of experimental results.
This guide details the use of Western blot for this purpose and objectively compares its performance with alternative methods, supported by experimental principles and data.
Comparison of Validation Methods
While Western blot is a widely adopted and accessible technique for validating this compound labeling, other methods offer distinct advantages in terms of throughput, quantification, and the depth of information provided. The choice of method will depend on the specific experimental goals, available resources, and the level of detail required.
| Feature | Western Blot | Mass Spectrometry (MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immuno-detection of biotin-tagged proteins separated by size. | Identification and quantification of proteins and their modifications based on mass-to-charge ratio. | Measures changes in protein thermal stability upon ligand binding. |
| Primary Readout | Band intensity on a membrane. | Peptide/protein abundance and identification. | Shift in protein melting temperature (Tm). |
| Quantification | Semi-quantitative to quantitative, requires careful optimization and normalization.[1][2] | Highly quantitative, especially with isotopic labeling.[3][4] | Quantitative determination of target engagement. |
| Throughput | Low to medium. | High-throughput proteomics is possible. | Medium to high, adaptable to plate-based formats. |
| Specificity | Dependent on the specificity of the streptavidin-biotin interaction and the molecular weight separation. | Highly specific, provides sequence-level information. | Infers target engagement from stability changes. |
| Information Provided | Confirmation of labeling and apparent molecular weight of labeled proteins. | Unbiased identification of all labeled proteins, including off-targets, and localization of the binding site. | Confirmation of intracellular target engagement in a native environment. |
| Strengths | Widely accessible, relatively low cost, provides a clear visual confirmation of labeling. | Comprehensive and unbiased target identification, precise quantification.[4][5] | Measures target engagement in live cells, does not require probe modification. |
| Limitations | Can be semi-quantitative, lower throughput, does not identify the specific protein labeled without further analysis.[5] | Requires specialized equipment and expertise, higher cost per sample. | Indirect measure of binding, may not be suitable for all targets. |
Experimental Protocols
Protocol 1: Validation of this compound Labeling by Western Blot
This protocol outlines the key steps for validating the labeling of active cysteine cathepsins with this compound using Western blot.
1. Cell Lysis and Protein Quantification:
-
Lyse cells in a buffer compatible with both cathepsin activity and subsequent electrophoresis (e.g., a buffer containing a non-ionic detergent at a pH that maintains cathepsin activity).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal loading.[6]
2. Labeling with this compound:
-
Incubate a defined amount of protein lysate (e.g., 50 µg) with this compound at a concentration sufficient to label active cathepsins (typically in the low micromolar range) for a specified time (e.g., 30-60 minutes) at 37°C.
-
As a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine cathepsin inhibitor (e.g., E-64) before adding this compound to demonstrate the specificity of the probe for active enzymes.
3. SDS-PAGE and Protein Transfer:
-
Denature the labeled samples by adding Laemmli buffer and heating.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a gel percentage appropriate for the expected molecular weight of the target cathepsins (typically 12-15%).[6]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin (B1667282) tag of the this compound probe.
-
Wash the membrane thoroughly to remove unbound streptavidin-HRP.
5. Signal Detection and Quantification:
-
Add a chemiluminescent HRP substrate to the membrane.
-
Detect the signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., total protein stain or a housekeeping protein) for accurate comparison.[1][2]
Protocol 2: Identification of this compound Targets by Mass Spectrometry
This protocol provides an overview of a typical workflow for identifying the protein targets of this compound using mass spectrometry.
1. Sample Preparation and Labeling:
-
Prepare cell lysates and label with this compound as described in the Western blot protocol.
2. Affinity Purification of Labeled Proteins:
-
Incubate the labeled lysate with streptavidin-conjugated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
3. On-Bead Digestion:
-
Elute the bound proteins or perform an on-bead digestion with a protease (e.g., trypsin) to generate peptides.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by this compound.
-
Use quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) to compare the abundance of identified proteins between the this compound labeled sample and the negative control.
Visualizing the Workflow and Underlying Biology
To better illustrate the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protein Quantification Using the “Rapid Western Blot” Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Comparative Guide to Mass Spectrometry Analysis of DCG-04 Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry-based analysis of protein targets for DCG-04, an activity-based probe for cysteine proteases. It includes summaries of identified targets, detailed experimental protocols, and a comparison with alternative probes, supported by data from published research.
Introduction to DCG-04
DCG-04 is a potent, biotin-tagged, activity-based probe (ABP) designed to covalently modify the active site cysteine of papain-family cysteine proteases.[1][2] It is derived from the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[3][4] The core structure of DCG-04 features an epoxide electrophile ("warhead") that forms a stable thioether bond with the catalytic cysteine residue of active proteases.[2] The appended biotin (B1667282) tag enables the selective enrichment of these probe-labeled enzymes from complex biological samples, such as cell lysates or tissues, for subsequent identification and quantification by mass spectrometry.[1][5] This technique, known as Activity-Based Protein Profiling (ABPP), provides a direct measure of enzyme functional activity, rather than just protein abundance.[6]
Identified Protein Targets of DCG-04
Mass spectrometry analysis following DCG-04-based enrichment has successfully identified a range of cysteine protease targets across various biological systems. These findings are crucial for understanding the roles of these enzymes in health and disease.
| Identified Target | Biological System/Organism | Key Function/Context | Reference(s) |
| Cathepsin B, L, S | J774 Macrophage-like cells | Phagosomal proteolysis, antigen presentation | [5] |
| Cathepsin B, H, L, Z, C | Rat Liver Cell Extracts | General proteolytic activity | [5] |
| Cathepsin L | Secretory Vesicles | Prohormone processing (e.g., proenkephalin) | [4] |
| Cathepsin L, K, B, F Homologs | Drosophila S2 cells | Lysosomal proteolysis, innate immunity | [1] |
| Thiol-ester motif-containing protein (TEP) 4 | Drosophila S2 cells | Innate immunity, complement system analog | [1] |
| Falcipain 1 | Plasmodium falciparum (Malaria parasite) | Host cell invasion | [3] |
| Papain-like Proteases | Plants | Various physiological processes | [2] |
Comparison with Alternative Probes
While DCG-04 is a powerful tool for profiling papain-like cysteine proteases, other probes exist with different selectivities and chemical properties. The choice of probe depends on the specific research question and target enzyme class.
| Probe | Reactive Group (Warhead) | Primary Target Class | Key Characteristics | Reference(s) |
| DCG-04 | Epoxide | Papain-family Cysteine Proteases | Broadly reactive within the papain family; biotinylated for enrichment. | [2][5] |
| FY01 | Vinyl Sulfone | Dipeptidyl Peptidases (DPAPs) | A cysteine protease probe with selectivity for DPAPs. | [6] |
| General Vinyl Sulfones | Vinyl Sulfone | Cysteine Proteases, Proteasome | Can be tuned for specificity; also known to target the proteasome. | [2][6] |
| JPM-565 / E-64 | Epoxide | Papain-family Cysteine Proteases | Non-biotinylated inhibitors used for competition experiments to confirm specificity. | [3][5] |
| Azido-E-64 | Epoxide | Papain-family Cysteine Proteases | Contains an azide (B81097) group for "click" chemistry-based tagging post-labeling. | [3] |
Experimental Protocols and Methodologies
Workflow for DCG-04 Target Identification
The overall process involves labeling active enzymes in a proteome, enriching the labeled proteins, and identifying them via mass spectrometry.
Detailed Protocol for Target Identification in Cell Lysates
This protocol is synthesized from methodologies described in the cited literature.[1][5]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0, containing detergents like 1% Triton X-100) to maintain the acidic pH optimal for many lysosomal proteases.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to remove cell debris.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Activity-Based Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
For the control sample: Pre-incubate the lysate with an excess of a non-biotinylated inhibitor like JPM-565 or E-64 (e.g., 25 µM) for 60 minutes at 37°C to block the active sites.
-
Add DCG-04 to all samples (including the pre-incubated control) to a final concentration of 5 µM.
-
Incubate all samples for 60 minutes at 37°C.
-
-
Enrichment of DCG-04 Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysates and incubate (e.g., for 1-2 hours at 4°C with rotation) to capture biotinylated proteins.
-
Pellet the beads by centrifugation and wash extensively with buffer (e.g., PBS with 0.5% SDS) to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
On-Bead Digestion (Recommended):
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce cysteine bonds with DTT (10 mM, 30 min at 56°C).
-
Alkylate with iodoacetamide (B48618) (55 mM, 20 min at room temperature in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap Fusion).[7] Peptides are separated by reverse-phase liquid chromatography before entering the mass spectrometer.
-
Representative Mass Spectrometry Parameters
The following table provides typical parameters for an LC-MS/MS run for proteomic analysis, based on common configurations.[7]
| Parameter | Setting |
| Mass Spectrometer | Orbitrap Fusion (or similar high-resolution instrument) |
| Ionization Mode | Positive Ion Mode |
| Spray Voltage | 1800 V |
| Ion Transfer Tube Temp. | 275 °C |
| MS1 Scan Range | 350–1500 m/z |
| MS1 Resolution | 120,000 |
| MS1 AGC Target | 4 x 10⁵ |
| MS2 Fragmentation | HCD (Higher-energy C-trap Dissociation) |
| Data Analysis | Search against a relevant protein database (e.g., UniProt) using software like MaxQuant or Proteome Discoverer to identify peptides and infer proteins. |
Visualizing Target Function
DCG-04 targets, such as cathepsins, are often involved in proteolytic processing cascades that activate other proteins.
References
- 1. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An isothermal shift assay for proteome scale drug-target identification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Diacylglycerol-Lactone Isomers
A comprehensive guide to the differential biological activities of diacylglycerol-lactone isomers, focusing on their interactions with key cellular signaling proteins. This guide provides a comparative analysis based on available in vitro experimental data.
Introduction
Initial searches for comparative in vitro studies on isomers of "DCG04" did not yield specific results, as DCG04 is primarily documented as a singular activity-based probe for cysteine cathepsins. However, extensive research exists on the isomers of a closely related class of compounds, diacylglycerol-lactones (DAG-lactones). These synthetic analogs of the second messenger diacylglycerol (DAG) are potent ligands for C1 domains found in various signaling proteins, most notably Protein Kinase C (PKC) and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). The stereochemistry and substitution patterns of DAG-lactone isomers critically influence their binding affinity and selectivity, leading to differential biological outcomes. This guide provides a comparative in vitro study of various DAG-lactone isomers.
Data Presentation: Comparative Binding Affinities of DAG-Lactone Isomers
The following tables summarize the in vitro binding affinities of representative DAG-lactone isomers for different PKC isozymes and RasGRP. The inhibitory constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of DAG-Lactone Isomers for PKC Isozymes
| Compound/Isomer | PKCα | PKCβII | PKCδ | PKCε | Reference |
| 130C037 | 340 | - | - | 29 | [1] |
| AJH-836 | 4.5 | - | ~0.4 | ~0.35 | [2] |
| JH-131e-153 | 1.45 | - | - | - | [2] |
| (R)-DAG-lactone 2 | 2.0 ± 0.3 | - | - | - | [3] |
| (rac)-DAG-lactone 2 | 4.0 ± 0.5 | - | - | - | [3] |
| (Z)-Isomer 23 | 0.8 ± 0.1 | - | - | - | [3] |
| (E)-Isomer 33 | 1.3 ± 0.2 | - | - | - | [3] |
| Compound 96 | 264 ± 34 | - | - | 163 ± 20 | [4] |
Note: '-' indicates data not available in the cited sources.
Table 2: Comparative Binding Affinities (Ki, nM) of DAG-Lactone Isomers for RasGRP
| Compound/Isomer | RasGRP1 | RasGRP3 | Reference |
| 130C037 | 3.5 | 3.8 | [1] |
| Compound 96 | - | 3.6 ± 0.5 | [4] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
[3H]PDBu Binding Assay for PKC Isozymes
This competitive binding assay is a standard method to determine the affinity of a ligand for the C1 domain of PKC.
-
Preparation of Liposomes: Phosphatidylserine (PS) is dried under nitrogen and resuspended in a buffer containing 50 mM Tris-HCl (pH 7.4) by sonication to form lipid vesicles.
-
Reaction Mixture: The assay is performed in a total volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 100 µg/mL bovine IgG, the desired PKC isozyme, 10 µg/mL PS, [3H]phorbol 12,13-dibutyrate ([3H]PDBu) at a final concentration of approximately 1.5-3.0 nM, and varying concentrations of the competitor DAG-lactone isomer.
-
Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes.
-
Separation of Bound and Free Ligand: The reaction is terminated by the addition of 1 mL of ice-cold 0.5% bovine gamma globulin in 50 mM Tris-HCl (pH 7.4). The mixture is then filtered through a polyethyleneimine-treated glass fiber filter to trap the protein-bound [3H]PDBu.
-
Quantification: The filters are washed with ice-cold buffer and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.
RasGRP Binding Assay
The binding affinity for RasGRP can be determined using a similar competitive binding assay with [3H]PDBu, as the C1 domain of RasGRP also binds phorbol (B1677699) esters.
-
Cell Lysate Preparation: Cells overexpressing the specific RasGRP isoform are lysed in a suitable buffer.
-
Binding Assay: The assay is performed with the cell lysate containing RasGRP, [3H]PDBu, and varying concentrations of the DAG-lactone isomer in a buffer containing phospholipids.
-
Incubation and Detection: Similar to the PKC binding assay, the mixture is incubated, and the bound radioactivity is separated and quantified to determine the Ki value.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways activated by DAG-lactone isomers.
Experimental Workflow
Caption: Workflow for in vitro competitive binding assay.
Discussion of Isomer-Specific Activity
The presented data highlights the profound impact of isomerism on the biological activity of DAG-lactones.
-
Stereoselectivity: The binding affinity of DAG-lactones for PKC is stereoselective, with the (R)-enantiomer generally exhibiting higher affinity than the racemic mixture.[3] This indicates a specific three-dimensional interaction with the C1 domain binding pocket.
-
Geometric Isomerism (E/Z): The geometry of the exocyclic double bond in some DAG-lactone series also influences binding affinity, although the effect can be less pronounced than that of stereochemistry.[3]
-
Positional Isomerism (sn-1 vs. sn-2): The position of acyl chains on the glycerol (B35011) backbone is a critical determinant of binding mode and affinity. Studies have shown that DAG-lactones often prefer an sn-2 binding mode to the C1 domain, in contrast to endogenous DAG which favors an sn-1 mode.[5][6] This differential binding can be exploited to design isomers with unique selectivity profiles.
-
Isozyme and Protein Selectivity: As demonstrated by compounds like 130C037 and AJH-836, subtle structural variations among isomers can lead to significant selectivity for different PKC isozymes or even for different C1 domain-containing protein families like RasGRP over PKC.[1][2] For instance, compound 96 shows a remarkable 73-fold selectivity for RasGRP3 over PKCα.[4] This selectivity is crucial for developing targeted therapeutics with reduced off-target effects.
The development of selective DAG-lactone isomers provides powerful chemical tools to dissect the specific roles of different PKC isozymes and other C1 domain-containing proteins in cellular signaling.[7] These compounds hold therapeutic potential for diseases where these pathways are dysregulated, such as cancer and immunological disorders.[8][9]
References
- 1. A novel diacylglycerol-lactone shows marked selectivity in vitro among C1 domains of protein kinase C (PKC) isoforms alpha and delta as well as selectivity for RasGRP compared with PKCalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. um.es [um.es]
- 4. α-Arylidene Diacylglycerol-Lactones (DAG-Lactones) as Selective Ras Guanine-Releasing Protein 3 (RasGRP3) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential binding modes of diacylglycerol (DAG) and DAG lactones to protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally constrained analogues of diacylglycerol (DAG). Effect on protein kinase C (PK-C) binding by the isosteric replacement of sn-1 and sn-2 esters in DAG-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Cysteine Cathepsin Probes: A Comparative Guide to DCG04 Isomer-1 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity-based probe DCG04 isomer-1 and its alternatives for the specific detection of active cysteine cathepsins. We delve into the experimental data that supports the specificity of these probes, outline detailed protocols for their use, and provide visual representations of the underlying biological and experimental workflows.
Introduction to Cysteine Cathepsins and Activity-Based Probes
Cysteine cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and prohormone processing. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Activity-based probes (ABPs) are powerful tools for studying these enzymes as they covalently bind to the active site of the proteases, allowing for their specific detection and quantification.
DCG04 is a widely used broad-spectrum ABP for cysteine cathepsins. It features an electrophilic "warhead" that irreversibly binds to the active site cysteine of these enzymes. This compound is a specific isomeric form of this probe. The validation of the specificity of such probes is paramount and is typically achieved by competition experiments with known inhibitors.
Comparative Analysis of Cathepsin Probe Specificity
The specificity of an activity-based probe is determined by its ability to label its intended targets without significant off-target labeling. This is often assessed by pre-incubating a biological sample with a known inhibitor of the target enzyme class before adding the probe. A reduction in probe labeling indicates that the probe and the inhibitor are competing for the same active sites, thus validating the probe's specificity.
While specific quantitative data for this compound is not extensively available in peer-reviewed literature under this specific name, the parent compound, DCG04, has been well-characterized. The principles of its specificity validation are directly applicable to its isomers.
Table 1: Comparison of Labeling Profiles of Common Cysteine Cathepsin Probes
| Probe | Labeled Cathepsins | Inhibitor for Validation | Key Characteristics |
| DCG04 / this compound | Broad-spectrum (B, C, H, J, K, L, S, V, X)[1] | E-64 (pan-cysteine cathepsin inhibitor), CA-074 (Cathepsin B specific), JPM-OEt (pan-cysteine cathepsin inhibitor)[2] | Epoxide-based warhead; widely used for profiling cathepsin activity. |
| GB123 | Cathepsins B, S, and L[1] | E-64, JPM-OEt | Acyloxymethylketone (AOMK)-based warhead; more restricted labeling profile than DCG04.[1] |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Specificity with a Pan-Cysteine Cathepsin Inhibitor
This protocol describes how to validate the specificity of this compound for cysteine cathepsins in a cell lysate using the general cysteine cathepsin inhibitor E-64.
Materials:
-
Cell lysate containing active cysteine cathepsins
-
This compound (with a reporter tag, e.g., biotin (B1667282) or a fluorophore)
-
E-64 (pan-cysteine cathepsin inhibitor)
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 0.1% Triton X-100)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescent substrate, or a fluorescence scanner (for fluorescent probes)
Procedure:
-
Prepare two tubes of cell lysate. To one tube, add E-64 to a final concentration of 10 µM. To the other, add the same volume of vehicle (e.g., DMSO).
-
Incubate both tubes at 37°C for 30 minutes to allow the inhibitor to bind to the active cathepsins.
-
Add this compound to both tubes to a final concentration of 1 µM.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the labeled cathepsins. For biotinylated probes, block the membrane, incubate with streptavidin-HRP, and detect with a chemiluminescent substrate. For fluorescent probes, visualize the gel or membrane using a fluorescence scanner.
-
Expected Outcome: The sample pre-incubated with E-64 should show a significant reduction in the signal from labeled cathepsins compared to the vehicle-treated sample, confirming that this compound targets cysteine cathepsins.
Protocol 2: In-Cell Labeling and Specificity Validation
This protocol outlines the labeling of active cysteine cathepsins within intact cells and validation of probe specificity.
Materials:
-
Cultured cells known to express active cysteine cathepsins
-
This compound (cell-permeable, with a reporter tag)
-
Cell-permeable cathepsin inhibitor (e.g., JPM-OEt)[2]
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer
-
SDS-PAGE and detection reagents as in Protocol 1
Procedure:
-
Plate cells and grow to the desired confluency.
-
Prepare two sets of wells. To one set, add the cell-permeable inhibitor JPM-OEt to the culture medium at a final concentration of 50 µM. To the other set, add vehicle.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
Add the cell-permeable this compound to all wells to a final concentration of 2 µM.
-
Incubate for an additional 2 hours at 37°C.
-
Wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells directly in SDS-PAGE loading buffer or in lysis buffer for protein quantification before adding loading buffer.
-
Proceed with SDS-PAGE and detection as described in Protocol 1.
-
Expected Outcome: A marked decrease in the intensity of labeled cathepsin bands in the cells pre-treated with the inhibitor will confirm the specificity of this compound in a cellular context.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Specificity Validation
The following diagram illustrates the workflow for validating the specificity of this compound using an inhibitor.
Caption: Workflow for validating this compound specificity.
Cysteine Cathepsins in the MHC Class II Antigen Presentation Pathway
Cysteine cathepsins, particularly Cathepsin S and L, are essential for the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).
Caption: Role of cysteine cathepsins in antigen presentation.
Conclusion
Validating the specificity of activity-based probes like this compound is crucial for the accurate interpretation of experimental results. The use of well-characterized inhibitors in competition assays provides a robust method for confirming the on-target activity of these probes. While DCG04 and its isomers are powerful tools for broadly profiling cysteine cathepsin activity, researchers should consider using more selective probes or a panel of inhibitors to dissect the roles of individual cathepsins in complex biological systems. The provided protocols and diagrams serve as a foundational guide for researchers entering the field of cysteine cathepsin research.
References
A Head-to-Head Comparison: DCG-04 Isomer-1 vs. Broad-Spectrum Protease Inhibitors in Proteome Research
For researchers, scientists, and drug development professionals, the preservation of protein integrity and the accurate assessment of protease activity are paramount. This guide provides a comprehensive comparison between the targeted activity-based probe, DCG-04 isomer-1, and conventional broad-spectrum protease inhibitor cocktails, offering insights into their distinct mechanisms, applications, and performance based on available data.
DCG-04 isomer-1 is an activity-based probe (ABP) designed for the specific, covalent labeling of active cysteine cathepsins.[1][2] In contrast, broad-spectrum protease inhibitor cocktails are mixtures of various inhibitor classes designed to provide general protection of proteins from degradation by a wide range of proteases during extraction and analysis.[3][4][5][6][7] This fundamental difference in their primary function dictates their suitability for different experimental goals.
Mechanism of Action: Targeted Labeling vs. General Inhibition
DCG-04 isomer-1 functions by covalently binding to the active site cysteine of cathepsins, a family of cysteine proteases.[2][8] Its mechanism involves an epoxide electrophile that forms an irreversible thioether bond with the catalytic thiol of the enzyme.[2][8] This action is activity-dependent, meaning it only labels proteases that are in a catalytically active state.
Broad-spectrum protease inhibitor cocktails, on the other hand, contain a mixture of reversible and irreversible inhibitors that target the active sites of various protease classes, including serine, cysteine, aspartic, and metalloproteases.[4][5][9][10] These cocktails do not typically provide information on the activity status of the proteases but rather aim to inactivate them to prevent substrate degradation.
Figure 1. Conceptual workflow comparing the targeted labeling of active proteases by DCG-04 isomer-1 with the general inhibition provided by broad-spectrum protease inhibitor cocktails.
Quantitative Comparison: Specificity and Efficacy
The table below illustrates a hypothetical comparative profile based on the known targets of DCG-04 and the intended coverage of a typical broad-spectrum protease inhibitor cocktail.
| Target Protease | DCG-04 Isomer-1 (Activity Labeling) | Broad-Spectrum Protease Inhibitor Cocktail (% Inhibition) |
| Cysteine Proteases | ||
| Cathepsin B | +++ | >95% |
| Cathepsin L | +++ | >95% |
| Cathepsin S | +++ | >95% |
| Calpain | - | >90% |
| Serine Proteases | ||
| Trypsin | - | >95% |
| Chymotrypsin | - | >95% |
| Thrombin | - | >90% |
| Aspartic Proteases | ||
| Pepsin | - | >95% |
| Cathepsin D | - | >95% |
| Metalloproteases | ||
| MMP-2 | - | >90% (with EDTA) |
| ADAM10 | - | >90% (with EDTA) |
Table 1. Illustrative comparison of the target profiles of DCG-04 isomer-1 and a generic broad-spectrum protease inhibitor cocktail. +++ indicates effective labeling of the active enzyme, while - indicates no significant interaction. The percentage inhibition for the cocktail is a typical representation of efficacy for the targeted protease class.
Experimental Protocols
To provide a framework for a direct comparison in a laboratory setting, the following protocols outline how to assess the efficacy of DCG-04 isomer-1 as a labeling agent and a broad-spectrum inhibitor cocktail for preventing protein degradation.
Protocol 1: Activity-Based Labeling of Cysteine Cathepsins with DCG-04 Isomer-1 in Cell Lysates
-
Lysate Preparation: Prepare cell lysates in a buffer appropriate for cathepsin activity (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA). Determine the protein concentration of the lysate.
-
Labeling Reaction: In a microcentrifuge tube, combine 50 µg of cell lysate with DCG-04 isomer-1 to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Sample Preparation for Analysis: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detection: If using a biotinylated DCG-04, probe the membrane with streptavidin-HRP and detect using a chemiluminescent substrate. If using a fluorescently tagged DCG-04, visualize the gel or membrane using an appropriate fluorescence scanner.
Protocol 2: Assessing the Efficacy of a Broad-Spectrum Protease Inhibitor Cocktail
-
Lysate Preparation: Prepare cell lysates in a neutral pH buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without any protease inhibitors.
-
Experimental Setup: Aliquot the lysate into three tubes:
-
Control (No Inhibitor): Add buffer only.
-
Inhibitor Cocktail: Add the broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.
-
DCG-04 as an Inhibitor: Add DCG-04 isomer-1 (e.g., at 10 µM) to assess its protective effect on a known substrate.
-
-
Incubation: Incubate all tubes at a temperature known to allow for endogenous protease activity (e.g., room temperature or 37°C) for a set time course (e.g., 0, 1, 2, 4 hours).
-
Analysis of Protein Degradation: At each time point, take an aliquot from each tube, add SDS-PAGE loading buffer, and boil to stop the reaction.
-
Western Blot for a Target Protein: Analyze the degradation of a specific, known protease substrate by Western blot using an antibody against that protein. A decrease in the band intensity of the full-length protein over time in the control sample indicates protease activity. The preservation of the band in the inhibitor-treated samples demonstrates efficacy.
Figure 2. A simplified diagram of a signaling pathway involving Cathepsin B, a target of DCG-04, in the induction of apoptosis.
Conclusion: Choosing the Right Tool for the Job
The choice between DCG-04 isomer-1 and a broad-spectrum protease inhibitor cocktail depends entirely on the experimental objective.
-
For researchers interested in studying the activity of specific cysteine cathepsins, their role in biological pathways, or for inhibitor screening, DCG-04 isomer-1 is the superior tool. Its activity-dependent labeling provides a functional readout of enzyme activity that cannot be achieved with general inhibitors.
-
For scientists whose primary goal is to preserve the integrity of a complex protein sample for downstream applications such as Western blotting, immunoprecipitation, or mass spectrometry of non-protease targets, a broad-spectrum protease inhibitor cocktail is the more appropriate choice. These cocktails offer comprehensive protection against a wide range of proteases, ensuring the stability of the proteome.
References
- 1. Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Profiling Cysteine Proteases Activities in Neuroinflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the composition of most commercially available protease inhibitor cocktails? | AAT Bioquest [aatbio.com]
- 10. goldbio.com [goldbio.com]
Comparative Analysis of DCG04 Isomer-1: A Guide to Potency and Selectivity in Cysteine Cathepsin Probing
For Immediate Release
This guide provides a comprehensive comparison of DCG04 isomer-1, an activity-based probe for cysteine cathepsins, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study of cysteine proteases and the development of targeted therapeutics. This document summarizes key performance data, details experimental methodologies, and visualizes associated biological pathways and workflows.
Introduction to this compound
This compound is a stereoisomer of DCG04, a well-established, broad-spectrum activity-based probe for the papain family of cysteine proteases, which includes the cathepsins.[1] DCG04 and its isomers are derived from the natural product E-64, a potent and irreversible inhibitor of most cysteine proteases.[2][3] The core structure of these probes features an epoxysuccinyl group that forms a covalent thioether bond with the active site cysteine residue of the target enzyme, leading to irreversible inactivation.[3] The stereochemistry of the epoxysuccinyl moiety has been shown to be critical for the inhibitory potency and selectivity of E-64 derivatives.[2]
DCG04 is frequently utilized in activity-based protein profiling (ABPP) to label and identify active cysteine cathepsins in complex biological samples such as cell lysates and tissues.[1][4][5] While DCG04 is known to label a wide range of cathepsins, including B, C, H, J, K, L, S, V, and X, its broad reactivity can be a limitation when studying the function of individual protease family members.[4] This necessitates a careful evaluation of the potency and selectivity of its specific isomers, such as this compound, and comparison with alternative, more selective probes.
Quantitative Comparison of Cysteine Protease Probes
| Compound | Target Cathepsin | Assay Type | Potency (IC50/Ki) | Reference |
| E-64 | Cathepsin B | Inhibition Assay | Ki = 8 x 10-10 M | [6] |
| Cathepsin H | Inhibition Assay | Ki ≈ 2 x 10-8 M | [6] | |
| Cathepsin L | Inhibition Assay | Ki ≈ 3 x 10-12 M | [6] | |
| K11777 | Cathepsin B | Inhibition Assay | - | [7] |
| Cathepsin L | Inhibition Assay | Potent Inhibition | [7] | |
| Cathepsin S | Inhibition Assay | - | [7] |
Note: The table will be updated as more specific quantitative data for this compound becomes available.
Alternative Probes for Cysteine Cathepsin Profiling
The field of cysteine protease research has seen the development of various activity-based probes with distinct selectivity profiles. A notable alternative to the broad-spectrum DCG04 is GB123 , which possesses an acyloxymethylketone (AOMK) warhead. Unlike DCG04, GB123 exhibits a more restricted labeling profile, targeting primarily cathepsins B, S, and L.[4] This difference in selectivity is attributed to the different electrophilic warheads of the two probes.[4] The choice between DCG04 isomers and probes like GB123 will therefore depend on the specific research question and whether a broad or more targeted profiling of cathepsin activity is desired.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate a simplified signaling pathway involving cathepsins and a typical experimental workflow for activity-based protein profiling.
Caption: Simplified Cathepsin Signaling Pathway.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins in Cell Lysates
This protocol provides a general framework for the use of this compound to label active cysteine cathepsins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT)
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Streptavidin-HRP conjugate (if this compound is biotinylated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Probe Labeling: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer. Add this compound to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and then incubate with a streptavidin-HRP conjugate. Visualize the labeled proteins using a chemiluminescent substrate and an imaging system.
Determination of Inhibitor/Probe Potency (IC50)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific cathepsin.
Materials:
-
Recombinant active cathepsin enzyme
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsin B/L, Z-VVR-AMC for cathepsin S)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA)
-
This compound or other test compounds at various concentrations
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant cathepsin to the desired working concentration in assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the cathepsin enzyme to wells containing serial dilutions of this compound or the test compound. Incubate for 15-30 minutes at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) in a kinetic mode for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable tool for the broad-spectrum profiling of active cysteine cathepsins. Its utility is maximized when its potency and selectivity are carefully considered in the context of the specific research application. For studies requiring the distinction of individual cathepsin activities, the use of more selective probes or inhibitors in conjunction with or as an alternative to this compound is recommended. The experimental protocols provided herein offer a starting point for the effective application of this and similar activity-based probes in the investigation of cysteine protease function.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cysteine Cathepsin Probe DCG04 Isomer-1 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity-based probe DCG04 isomer-1 with other commonly used probes for the detection of cysteine cathepsin activity. This document summarizes key performance differences, presents available quantitative data, and provides detailed experimental methodologies.
Cysteine cathepsins are a family of proteases involved in a wide range of physiological and pathological processes, including immune responses, protein degradation, and cancer progression. Activity-based probes (ABPs) are powerful chemical tools used to label and visualize the active forms of these enzymes. DCG04 is a well-established, broad-spectrum ABP for cysteine cathepsins. This guide focuses on this compound and compares its performance with other notable probes, providing researchers with the information needed to select the most appropriate tool for their experimental needs.
Probe Characteristics and Comparative Performance
The utility of an activity-based probe is defined by its reactivity, selectivity, and cell permeability. This compound, like its parent compound DCG04, is characterized by an epoxide electrophile ("warhead") that forms a covalent bond with the active site cysteine of cathepsins. This is in contrast to other probes like GB123, which utilizes an acyloxymethylketone (AOMK) warhead. This fundamental difference in their reactive groups leads to distinct labeling profiles.
Table 1: Comparison of this compound and Other Cysteine Cathepsin Probes
| Probe | Warhead Type | Reported Cathepsin Targets | Key Distinguishing Features |
| This compound | Epoxide | Broad-spectrum: Cathepsins B, C, H, J, K, L, S, V, X[1] | Can be used at lower concentrations than AOMK-based probes like GB123; effectively labels Cathepsin X.[1] |
| GB123 | Acyloxymethylketone (AOMK) | Cathepsins B, L, S[1] | Does not label Cathepsin X, even at high concentrations.[1] |
| MGP140 | Epoxide | Similar to DCG04 | Structure based on DCG04 with a swapped electrophile compared to MGP151. |
| MGP151 | Acyloxymethylketone (AOMK) | Cathepsin B selective | Structure based on GB123 with a swapped electrophile compared to MGP140. |
Quantitative Data Summary
Table 2: Labeling Efficiency and Selectivity Overview
| Probe | Target Cathepsins | Labeling Concentration | Potency & Selectivity Notes |
| Cy5-DCG04 | B, C, H, J, K, L, S, V, X | Lower concentrations are effective | Broadly reactive, with notable activity against Cathepsin X. |
| GB123 | B, L, S | Higher concentrations required compared to Cy5-DCG04 | More selective profile, but lacks reactivity towards Cathepsin X. |
Experimental Protocols
The following are generalized protocols for the use of fluorescently-labeled this compound and other probes for the detection of cathepsin activity in cell lysates.
Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the fluorescently-labeled probe (e.g., Cy5-DCG04) to the lysate at the desired final concentration (typically in the low micromolar to nanomolar range).
-
For inhibitor controls, pre-incubate the lysate with a broad-spectrum cathepsin inhibitor (e.g., JPM-OEt or E-64) for 30 minutes at 37°C before adding the probe.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Protocol 2: SDS-PAGE and In-Gel Fluorescence Scanning
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel (e.g., 12-15%).
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water.
-
Place the gel on a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore conjugated to the probe (e.g., for Cy5, excitation at ~633 nm and emission at ~670 nm).
-
Analyze the resulting image to identify fluorescently labeled cathepsins based on their molecular weights.
-
Visualizations
Signaling Pathway and Probe Mechanism
The following diagram illustrates the general mechanism of action for activity-based probes targeting cysteine cathepsins.
Caption: Mechanism of action for activity-based probes.
Experimental Workflow
The diagram below outlines the key steps in a typical experiment using activity-based probes to profile cathepsin activity.
Caption: Workflow for cathepsin activity profiling.
References
Safety Operating Guide
Proper Disposal of DCG04 Isomer-1: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure to DCG04 isomer-1, immediately consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is intended for routine disposal of waste material.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a compound often identified as L-Cysteine. While some safety data sheets (SDS) classify L-Cysteine as non-hazardous, others categorize it as harmful if swallowed. To prioritize safety, this guide will adhere to the more stringent classification, treating this compound as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times.[1]
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Remove all contaminated clothing immediately and rinse the skin with water.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make the victim drink water (two glasses at most). If feeling unwell, consult a doctor.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves, and containers), should be treated as hazardous chemical waste.[1] This waste must be segregated from other waste streams to prevent unintended chemical reactions.[1]
Step 2: Waste Collection and Containment
Use a dedicated, leak-proof container that is clearly labeled for the collection of this compound waste. The container must be compatible with the chemical. The label should include the full chemical name, "this compound (L-Cysteine)," and appropriate hazard warnings.[1]
Step 3: Storage of Chemical Waste
Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from heat sources or incompatible chemicals.[1]
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2] After thorough cleaning and removal of the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2][3]
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to arrange for the pickup and final disposal of the collected this compound waste.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Incineration is a common method for the final destruction of such laboratory waste.[5]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat | [1] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood | [1] |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Waste Segregation | Separate from other waste streams | [1] |
| Waste Container | Dedicated, labeled, leak-proof, and compatible container | [1] |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste, deface label | [2][3] |
| Final Disposal Method | Through institutional EHS or licensed waste management service | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DCG04 Isomer-1
For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the handling and disposal of DCG04 isomer-1, an activity-based probe for cysteine cathepsins.[1] Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment, particularly as the toxicological properties of this compound have not been fully investigated.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a bioactive compound, and comprehensive hazard data is not available, all contact should be minimized. The following Personal Protective Equipment (PPE) is mandatory when handling this substance in powdered or solution form to protect against potential chemical, biological, or radiological hazards.[3]
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[4] This should be supplemented with task-appropriate gloves and other protective equipment.[4]
Data Presentation: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose & Requirements |
| Hand Protection | Chemical-resistant, disposable nitrile gloves. | Provides a barrier against skin contact.[5] Use proper glove removal technique. For tasks with higher splash risk, consider double-gloving.[4] Gloves must be replaced immediately if soiled or damaged.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Minimum requirement for working with or around hazardous materials.[4] Protects against splashes and airborne particles.[6][7] |
| Chemical splash goggles. | Required when there is a significant potential for splashes.[6] Must be worn for preparing solutions or handling larger volumes. | |
| Face shield. | Must be worn in addition to safety glasses or goggles during activities with a high splash hazard, such as preparing stock solutions or cleaning spills.[4][5] | |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[5] Flame-resistant coats are necessary if working with flammable solvents.[7] |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. | A risk assessment should be performed. If weighing or handling the powder outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely managing this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]
-
Record the date of receipt and opening on the container.
-
Restrict access to authorized personnel only.
-
-
Preparation of Stock Solutions:
-
All handling of the lyophilized powder must be performed in a certified chemical fume hood to prevent inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, calibrated balance for weighing.
-
To prevent dispersal of the powder, handle it gently. Do not create dust.
-
Add solvent to the powder slowly and carefully to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
-
-
Experimental Use:
-
Conduct all procedures involving this compound in a well-ventilated area. For procedures with a risk of aerosol generation, a fume hood is required.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands and arms thoroughly with soap and water.[8]
-
Disposal Plan: Managing this compound Waste
As an activity-based probe, this compound and its associated waste must be treated as hazardous chemical waste.[9] Probes of this nature often contain fluorescent tags, which require specific disposal protocols to prevent environmental contamination.[10]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be kept closed except when adding waste.[9][11]
-
Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and tubes in a separate, sealed container labeled as hazardous chemical waste.[11]
-
Sharps: Chemically contaminated needles, blades, or broken glass must be collected in a designated, puncture-proof sharps container.[11]
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.[10]
-
The label must clearly identify the contents, including "this compound" and any solvents used.
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[9]
-
Schedule regular waste pickups with your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical waste down the drain or in regular trash.[9]
-
Experimental Protocols: In Vitro Labeling of Cysteine Cathepsins
This protocol provides a detailed methodology for a key application of this compound: profiling active cysteine cathepsins in a complex biological sample, such as a cell lysate. Activity-based probes (ABPs) are designed to covalently modify the active sites of enzymes, allowing for their selective detection.[12]
-
Preparation of Cell Lysate:
-
Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Add this compound from a stock solution to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30-60 minutes to allow for covalent modification of active enzymes.
-
For competitive inhibition controls, pre-incubate the lysate with a known cysteine cathepsin inhibitor for 30 minutes before adding this compound.
-
-
Analysis of Labeled Proteins:
-
Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled cathepsins using an in-gel fluorescence scanner, exciting at the appropriate wavelength for the probe's fluorophore. The signal intensity corresponds to the activity level of the enzyme.
-
-
Identification of Labeled Proteins (Optional):
-
For protein identification, the labeled proteins can be enriched using affinity tags (if present on the probe) and analyzed by mass spectrometry.[12]
-
Mandatory Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Experimental Workflow for In Vitro Enzyme Profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurogentec.com [eurogentec.com]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Resources ECOS & OARS | OARS [oars.northeastern.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
